molecular formula C12H8N2O B179980 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 169036-66-2

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B179980
CAS No.: 169036-66-2
M. Wt: 196.2 g/mol
InChI Key: GDOFODUEPBBDMO-UHFFFAOYSA-N
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Description

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile (CAS 169036-66-2) is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrrole ring substituted with an aldehyde group at the 2-position and a benzonitrile moiety at the N1 position. The aldehyde functional group is a versatile handle for further chemical modification, readily undergoing condensation reactions to form Schiff bases or serving as a precursor for more complex heterocyclic systems . The benzonitrile group can also participate in various synthetic transformations. Pyrrole-2-carboxaldehyde derivatives are of significant research interest as they are found in various natural sources and possess a range of physiological activities . Furthermore, structurally related pyrrole derivatives have been extensively investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some showing promise in targeting the Wnt/β-catenin signaling pathway and overcoming chemoresistance in cancer cells . As such, this compound serves as a key building block for researchers synthesizing novel compounds for biochemical screening and pharmaceutical development. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(2-formylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFODUEPBBDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378223
Record name 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169036-66-2
Record name 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a central pyrrole ring substituted with a formyl group at the 2-position and a 4-cyanophenyl group at the 1-position. This molecule belongs to the broader class of N-arylpyrroles, which are recognized as important scaffolds in medicinal chemistry and materials science. The presence of three key functional groups—the pyrrole ring, the aldehyde, and the nitrile—imparts a unique electronic and steric profile to the molecule, making it a versatile building block for the synthesis of more complex structures. Its potential applications lie in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known properties, synthesis, and characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

PropertyValueSource
CAS Number 169036-66-2[1]
Molecular Formula C₁₂H₈N₂O[1]
Molecular Weight 196.21 g/mol [1]
Melting Point 224-225 °C[2]

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the formation of N-arylpyrroles and the introduction of a formyl group. The two primary retrosynthetic disconnections involve either the formation of the N-aryl bond or the formylation of a pre-formed N-arylpyrrole.

Synthetic Workflow

A plausible and commonly employed synthetic route involves a two-step process: first, the synthesis of the N-arylpyrrole core, 1-(4-cyanophenyl)-1H-pyrrole, via a Clauson-Kaas or Paal-Knorr type reaction, followed by formylation at the C2 position of the pyrrole ring, typically using the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_0 Step 1: N-Arylation (Paal-Knorr) cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 4-Aminobenzonitrile C 1-(4-Cyanophenyl)-1H-pyrrole A->C Acetic Acid, Reflux B 2,5-Dimethoxytetrahydrofuran B->C C2 1-(4-Cyanophenyl)-1H-pyrrole E This compound C2->E 0 °C to RT D POCl₃, DMF D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Paal-Knorr and Vilsmeier-Haack Reactions

Step 1: Synthesis of 1-(4-Cyanophenyl)-1H-pyrrole

  • To a solution of 4-aminobenzonitrile (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-cyanophenyl)-1H-pyrrole.

Step 2: Synthesis of this compound

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to the cooled DMF while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(4-cyanophenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

  • Heat the mixture to 50-60 °C for a short period to ensure complete hydrolysis of the intermediate iminium salt.

  • Cool the mixture to room temperature and extract the product with an appropriate organic solvent.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield this compound as a solid[2].

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically in the range of 9.0-10.0 ppm), as well as signals for the protons on the pyrrole and benzene rings. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm) and the nitrile carbon (around 115-125 ppm), in addition to the signals for the aromatic carbons of the pyrrole and benzene rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

    • A strong C=O stretching vibration for the aldehyde group (typically in the region of 1680-1700 cm⁻¹).

    • A C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹).

    • C-H stretching and bending vibrations for the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 196.21.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three principal functional groups.

Reactivity cluster_aldehyde Aldehyde Reactivity cluster_nitrile Nitrile Reactivity cluster_pyrrole Pyrrole Ring Reactivity Main This compound Aldehyde Group Nitrile Group Pyrrole Ring Aldehyde_Reactions Condensation (e.g., Knoevenagel, Wittig) Reduction to Alcohol Oxidation to Carboxylic Acid Reductive Amination Main:f1->Aldehyde_Reactions Nitrile_Reactions Hydrolysis to Carboxylic Acid or Amide Reduction to Amine Cycloaddition Reactions Main:f2->Nitrile_Reactions Pyrrole_Reactions Electrophilic Aromatic Substitution (at C3, C4, C5) Metalation Main:f3->Pyrrole_Reactions

Caption: Reactivity profile of this compound.

The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional avenues for derivatization. The pyrrole ring itself can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing formyl and cyanophenyl groups will influence the regioselectivity of such reactions.

Given the prevalence of the N-arylpyrrole motif in bioactive molecules, this compound is a promising starting material for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 4-phenylpyrroles have been investigated as androgen receptor antagonists for the treatment of prostate cancer[3]. The aldehyde and nitrile functionalities can be utilized to introduce diverse substituents and build more complex molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs.

In the realm of materials science, the conjugated π-system of this molecule, coupled with the polar nitrile group, suggests potential for its use in the development of organic electronic materials, such as dyes, sensors, or components of organic light-emitting diodes (OLEDs).

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its rich chemical functionality allows for a wide range of subsequent transformations. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related compounds. Further investigation into its specific biological activities and material properties is warranted to fully unlock its potential.

References

  • Google Patents. Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into numerous therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific pyrrole derivative, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This compound, possessing both a reactive aldehyde and a polar nitrile group, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer and antimalarial agents.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide consolidates information from closely related analogs and established analytical methodologies to provide a robust predictive profile and practical experimental frameworks.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . The structure features a pyrrole ring N-substituted with a p-benzonitrile group, and a formyl group at the 2-position of the pyrrole ring. The presence of the electron-withdrawing benzonitrile and formyl groups significantly influences the electron density and reactivity of the pyrrole ring.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueMethod/Reference
Melting Point (°C) 100-110 (estimated)Based on related substituted N-aryl pyrroles and 4-formylbenzonitrile (100-102 °C).[4]
Boiling Point (°C) > 350 (predicted)High value expected due to polarity and molecular weight.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, Ethyl Acetate); sparingly soluble in alcohols; likely poorly soluble in water.General solubility of N-aryl pyrroles.
logP (o/w) 2.5 - 3.5 (estimated)Calculated based on fragment contributions; higher than pyrrole-2-carboxaldehyde (0.640) due to the benzonitrile group.[5]
pKa ~16-18 (for pyrrole N-H, if present); Aldehyde protons are not typically acidic.General pKa of pyrrole N-H.

Synthesis and Purification

The most logical and established synthetic route to this compound is a two-step process involving an initial N-arylation followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile

The precursor, 4-(1H-pyrrol-1-yl)benzonitrile, can be synthesized via a Clauson-Kaas reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between pyrrole and 4-halobenzonitrile.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich pyrrole ring, predominantly at the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl₃, 0-10°C POCl3 POCl₃ POCl3->Vilsmeier Substrate 4-(1H-pyrrol-1-yl)benzonitrile Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Hydrolysis Hydrolysis (Ice/NaOAc) Iminium->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Chromatography) Product->Purification

Caption: Workflow for the Vilsmeier-Haack formylation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and benzonitrile protons. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically between δ 9.5 and 10.0 ppm. The pyrrole protons will appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The benzonitrile protons will appear as two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the aldehyde carbonyl carbon around δ 180-190 ppm. The nitrile carbon will appear around δ 118-120 ppm. The remaining aromatic carbons will resonate in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8]

  • A strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group.

  • A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1660-1680 cm⁻¹.

  • C-H stretching of the aromatic rings will appear around 3000-3100 cm⁻¹.

  • C=C stretching of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 196.21. Fragmentation patterns may include the loss of the formyl group (-29 Da) and the cyano group (-26 Da).

Physicochemical Properties and their Determination

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The distribution coefficient (logD) is the log of the partition coefficient at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD Determination [9][10]

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a buffer of a specific pH for logD).

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate logP (or logD) using the formula: logP = log([Compound]octanol / [Compound]water).

LogP_Determination Start Start: Compound in Solvent ShakeFlask Shake-Flask with n-Octanol and Water Start->ShakeFlask Equilibrate Equilibrate (Shake) ShakeFlask->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Analyze Analyze Concentration in each Phase (HPLC) Separate->Analyze Calculate Calculate logP Analyze->Calculate End End: logP Value Calculate->End

Caption: Experimental workflow for logP determination.

Solid-State Characterization

The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for the title compound is currently available in public databases, analysis of related structures, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, can provide insights into expected bond lengths, angles, and potential intermolecular interactions.[11][12]

Predicted Structural Features:

  • The pyrrole and benzonitrile rings are likely to be non-coplanar due to steric hindrance.

  • Intermolecular interactions may include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Applications in Drug Discovery and Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The presence of a formyl group provides a versatile chemical handle for further synthetic modifications, such as reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the generation of diverse chemical libraries for biological screening.

Derivatives of 4-(pyrrol-1-yl)benzonitrile have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. The structural motif of the title compound makes it an attractive starting point for the design of novel inhibitors for various therapeutic targets.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical characteristics, established methods for its synthesis and purification, and detailed protocols for its analytical characterization. While further experimental validation is required to confirm the predicted properties, the information presented herein serves as a robust foundation for researchers and scientists working with this and related pyrrole derivatives. The strategic combination of the pyrrole core with a benzonitrile moiety and a reactive formyl group makes this compound a promising building block for the development of novel therapeutic agents.

References

  • The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. PubChem. Retrieved from [Link]

  • Hwang, K. J., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678.
  • National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PubMed Central. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • ResearchGate. (2021, March 5). (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2023, October 9). (PDF) Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Brimble, M. A., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • PeerJ. (2025, September 17). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis of different milk types in the light of green analytical chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. NEPA NEPIS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of a reliable synthetic route to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer insights into the reaction mechanisms, rationale for procedural choices, and a complete, self-validating experimental protocol.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a formyl group at the 2-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making 2-formylpyrrole derivatives key intermediates in the synthesis of more complex molecules, including porphyrin analogs and other heterocyclic systems.[2][3] Specifically, the this compound scaffold is of significant interest due to the combination of the reactive aldehyde functionality and the cyano-substituted phenyl ring, which can be further modified or utilized for its electronic properties.

This guide details a robust two-step synthesis of this compound, commencing with the construction of the N-aryl pyrrole core via a Paal-Knorr condensation, followed by the regioselective introduction of a formyl group using the Vilsmeier-Haack reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two key transformations:

  • Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile. This step involves the formation of the pyrrole ring by reacting 4-aminobenzonitrile with a 1,4-dicarbonyl equivalent.

  • Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzonitrile. This reaction introduces a formyl group at the electron-rich 2-position of the pyrrole ring.

This synthetic route is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the well-established nature of the involved reactions.

Visualizing the Synthetic Workflow

Sources

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound featuring a trifunctional architecture: an N-arylpyrrole core, a reactive aldehyde at the C2 position of the pyrrole, and a nitrile group on the phenyl ring. This unique combination of an electron-rich pyrrole, an electrophilic formyl group, and an electron-withdrawing benzonitrile moiety establishes a "push-pull" electronic system. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic principles, details robust synthetic strategies, and explores its potential as a versatile building block in medicinal chemistry and materials science. The insights presented herein are intended to empower researchers in leveraging this molecule for the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Value of N-Arylpyrrole Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its aromatic, electron-rich nature allows it to participate in various biological interactions and serves as a versatile synthetic handle. When substituted with an aryl group at the nitrogen atom, the resulting N-arylpyrroles gain conformational flexibility and opportunities for extended conjugation, which are critical for tuning pharmacodynamic and pharmacokinetic properties.[4]

The subject of this guide, this compound, integrates this N-arylpyrrole motif with two key functional groups. The pyrrole-2-carbaldehyde unit is a cornerstone in organic synthesis, enabling the construction of Schiff bases, porphyrin analogs, and more complex heterocyclic systems.[5][6] Simultaneously, the benzonitrile group is a well-established bioisostere for other functional groups and a key pharmacophore in many enzyme inhibitors.[7][8] The confluence of these three components makes this molecule a highly valuable and strategic intermediate for drug discovery and materials science.

Elucidation of the Molecular Structure

The structural integrity and electronic properties of this compound are defined by the interplay between its constituent parts.

Core Architecture and Conformational Analysis

The molecule consists of a planar pyrrole ring connected via its nitrogen atom to the C1 position of a para-substituted benzene ring. A formyl group is attached to the C2 position of the pyrrole.

  • Inter-ring Dihedral Angle: While direct crystallographic data for the title compound is not publicly available, data for the parent structure, 4-(1H-pyrrol-1-yl)benzonitrile, shows a defined crystal structure.[9] In N-aryl systems, there is typically a degree of torsion between the two rings to minimize steric hindrance. However, the drive for extended π-conjugation between the pyrrole's lone pair and the benzonitrile's π-system favors planarity. The introduction of the C2-formyl group introduces a new steric and electronic element. It is anticipated that the molecule adopts a conformation that balances steric repulsion with maximal electronic delocalization, likely resulting in a non-zero but relatively shallow dihedral angle between the ring planes.

  • Electronic Properties: The nitrogen atom of the pyrrole ring acts as an electron donor, increasing the electron density of the pyrrole ring, particularly at the C2 and C5 positions. The formyl (-CHO) group at C2 and the cyano (-CN) group on the phenyl ring are both potent electron-withdrawing groups. This arrangement creates a conjugated system with significant intramolecular charge-transfer (ICT) character, a property often exploited in the design of fluorescent probes and organic electronic materials.[10]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule.[11] The following table summarizes the expected data based on established principles for its functional components.[12][13]

Property Description
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol
¹H NMR - Aldehyde Proton (-CHO): A singlet expected around δ 9.5-9.7 ppm. - Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely appearing as doublets of doublets or triplets, characteristic of a 1,2-disubstituted pyrrole ring. - Benzene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to an AA'BB' system of a para-substituted benzene ring.
¹³C NMR - Nitrile Carbon (-CN): A quaternary signal expected around δ 118-120 ppm. - Aldehyde Carbonyl (C=O): A signal expected in the downfield region, around δ 180-185 ppm. - Aromatic Carbons: Signals for the eight other sp² carbons of the pyrrole and benzene rings would appear in the δ 110-145 ppm range.
Infrared (IR) - C≡N Stretch (Nitrile): A sharp, strong absorption band around 2220-2230 cm⁻¹.[14] - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. - C-N Stretch & Aromatic C=C: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 196. - Key Fragments: Expect fragmentation corresponding to the loss of CO (M-28) and HCN (M-27).

Table 1: Predicted Physicochemical and Spectroscopic Data.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic directions: formylation of a pre-existing N-arylpyrrole or N-arylation of a pre-existing pyrrole-2-carbaldehyde.

Retrosynthetic Analysis

The key disconnections are the C-CHO bond on the pyrrole ring and the N-C(aryl) bond. This leads to two plausible synthetic strategies.

G M This compound S1 Route A: Formylation M->S1 C-CHO bond S2 Route B: N-Arylation M->S2 N-Caryl bond P1 4-(1H-pyrrol-1-yl)benzonitrile S1->P1 P2 Pyrrole-2-carbaldehyde S2->P2 P3 4-Halobenzonitrile or 4-Fluorobenzonitrile S2->P3 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine DMF and DCM under N₂ atmosphere B 2. Cool to 0 °C A->B C 3. Add POCl₃ dropwise (forms Vilsmeier Reagent) B->C D 4. Add solution of 4-(1H-pyrrol-1-yl)benzonitrile C->D E 5. Warm to RT, stir for 2-4h (Monitor by TLC) D->E F 6. Quench with ice water E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Purify via Column Chromatography H->I

Sources

Spectroscopic Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the novel synthetic compound, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and the logic of spectral interpretation are emphasized to provide a field-proven perspective on molecular characterization.

Introduction

This compound is a heterocyclic compound of significant interest due to its unique electronic and structural properties, stemming from the conjugation between the electron-withdrawing benzonitrile moiety and the electron-rich pyrrole-2-carbaldehyde core. This substitution pattern suggests potential applications in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount to confirming the molecular structure and understanding its chemical behavior. This guide serves as a self-validating reference for the analytical data of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides critical information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.60s-H-6 (Aldehyde)
~7.80d8.5H-11, H-13 (Benzonitrile)
~7.60d8.5H-10, H-14 (Benzonitrile)
~7.20dd2.5, 1.8H-5 (Pyrrole)
~7.00dd4.0, 1.8H-3 (Pyrrole)
~6.40dd4.0, 2.5H-4 (Pyrrole)

Interpretation and Expertise:

  • Aldehyde Proton (H-6): The significant downfield shift to approximately 9.60 ppm is characteristic of an aldehyde proton, which is deshielded by the strong electron-withdrawing nature of the carbonyl group. Its singlet multiplicity confirms the absence of adjacent protons.

  • Benzonitrile Protons (H-10, H-11, H-13, H-14): The aromatic protons of the benzonitrile ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-11, H-13) are shifted further downfield (~7.80 ppm) compared to the protons ortho to the pyrrole ring (H-10, H-14) at around 7.60 ppm.

  • Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring exhibit characteristic coupling patterns. H-5, adjacent to the electron-withdrawing formyl group, is expected to be the most downfield of the pyrrole protons (~7.20 ppm). The coupling between H-3 and H-4 (J ≈ 4.0 Hz) and H-4 and H-5 (J ≈ 2.5 Hz) results in the observed doublet of doublets for all three pyrrole protons. The specific chemical shifts are also influenced by the N-aryl substitution.[1][2][3]

Logical Relationship Diagram: ¹H NMR Couplings

G H6 H-6 ~9.60 H11_13 H-11, H-13 ~7.80 H10_14 H-10, H-14 ~7.60 H11_13->H10_14 J = 8.5 Hz H5 H-5 ~7.20 H3 H-3 ~7.00 H3->H5 J ≈ 1.8 Hz H4 H-4 ~6.40 H3->H4 J ≈ 4.0 Hz H4->H5 J ≈ 2.5 Hz

Caption: Coupling relationships in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180.0C-6 (Aldehyde Carbonyl)
~141.0C-9 (Benzonitrile)
~134.0C-11, C-13 (Benzonitrile)
~132.0C-2 (Pyrrole)
~128.0C-5 (Pyrrole)
~126.0C-10, C-14 (Benzonitrile)
~118.0C-7 (Nitrile)
~115.0C-4 (Pyrrole)
~112.0C-12 (Benzonitrile)
~111.0C-3 (Pyrrole)

Interpretation and Expertise:

  • Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon (C-6) is characteristically found at a very downfield chemical shift (~180.0 ppm). The nitrile carbon (C-7) is also significantly deshielded, appearing around 118.0 ppm.

  • Aromatic and Heteroaromatic Carbons: The quaternary carbon of the benzonitrile ring attached to the nitrile group (C-12) is expected around 112.0 ppm. The other quaternary carbon attached to the pyrrole nitrogen (C-9) is shifted further downfield to approximately 141.0 ppm. The remaining aromatic and pyrrole carbons appear in the typical region of 110-135 ppm, with their specific shifts determined by the electronic effects of the substituents. For instance, C-2 of the pyrrole ring, being adjacent to both the nitrogen and the formyl group, is expected to be significantly deshielded.[1][4]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitrile, and aromatic moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic and Heteroaromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi Doublet)
~2230StrongC≡N Stretch (Nitrile)
~1680StrongC=O Stretch (Aldehyde)
~1600, ~1500MediumAromatic C=C Stretch

Interpretation and Expertise:

  • Nitrile and Carbonyl Stretching: The most diagnostic peaks in the IR spectrum are the strong absorption due to the nitrile (C≡N) stretch at approximately 2230 cm⁻¹ and the strong carbonyl (C=O) stretch of the conjugated aldehyde at around 1680 cm⁻¹.[5][6][7][8] The conjugation with the pyrrole ring slightly lowers the C=O stretching frequency from that of a simple aliphatic aldehyde.

  • Aldehyde C-H Stretch: A key feature confirming the presence of an aldehyde is the appearance of two weak bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ corresponding to the C-H stretch of the formyl group.

  • Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations on the aromatic and heteroaromatic rings. The characteristic C=C stretching vibrations of the aromatic rings are expected to appear as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[9]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
~210High[M]⁺ (Molecular Ion)
~181Moderate[M - CHO]⁺
~154Moderate[M - C₂H₂O]⁺
~127Moderate[C₈H₅N]⁺
~102High[C₇H₄N]⁺ (Benzonitrile Cation)

Interpretation and Expertise:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at an m/z value corresponding to the molecular weight of the compound (~210 g/mol ).

  • Fragmentation Pathways: The fragmentation of N-substituted pyrroles is often influenced by the nature of the substituents.[10][11] For this compound, key fragmentation pathways are likely to involve:

    • Loss of the formyl group (CHO, 29 Da) to give a fragment at m/z ~181.

    • Cleavage of the pyrrole ring.

    • Formation of the stable benzonitrile cation at m/z 102 is a highly probable and likely abundant fragment.[12][13]

G M [M]⁺˙ m/z ~210 M_CHO [M - CHO]⁺ m/z ~181 M->M_CHO - CHO˙ Benzonitrile_cation [C₇H₄N]⁺ m/z 102 M->Benzonitrile_cation Cleavage Pyrrole_fragment Pyrrole Ring Fragments M_CHO->Pyrrole_fragment Further Fragmentation

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An In-depth Technical Guide to the Solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a compound of interest in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Given the critical role of solubility in drug development, synthesis, and purification, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group and a benzonitrile moiety. The pyrrole scaffold is a prominent feature in many biologically active compounds and natural products.[3][5][6][7][8] The presence of the polar formyl and nitrile functional groups, combined with the aromatic systems, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is paramount for its application in various chemical and biological systems.

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The overall process of dissolution can be understood by considering the intermolecular forces that must be overcome in the solute and solvent and the new forces that are formed between the solute and solvent molecules.

Key Physicochemical Properties Influencing Solubility:

PropertyInfluence on Solubility
Polarity The presence of the nitrile (-C≡N) and formyl (-CHO) groups imparts significant polarity to the molecule. This suggests that this compound will have higher solubility in polar solvents.
Hydrogen Bonding The oxygen atom of the formyl group can act as a hydrogen bond acceptor, while the pyrrole ring itself is a weak hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
Molecular Size Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.
Crystal Lattice Energy The stability of the crystal lattice of the solid will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is the isothermal shake-flask method. This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add a known volume of solvent to a sealed vial A->B C Place vials in a thermostatically controlled shaker B->C D Equilibrate for a defined period (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G H Dilute the filtered sample with a suitable mobile phase G->H I Analyze the sample by HPLC H->I K Determine the concentration of the unknown sample I->K J Prepare a calibration curve with known concentrations J->K L Calculate the solubility (e.g., in mg/mL or mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted samples from the solubility experiment under the same HPLC conditions.

    • Determine the concentration of the dissolved compound in the samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Predicted Solubility Profile and Discussion

Based on the molecular structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

Predicted Solubility of this compound in Common Organic Solvents:

SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1Very LowNon-polar solvent, unable to effectively solvate the polar functional groups of the solute.
Toluene2.4LowAromatic interactions may provide some limited solubility, but the overall polarity is low.
Dichloromethane3.1ModerateA polar aprotic solvent that can interact with the polar groups of the solute.
Ethyl Acetate4.4Moderate to HighA polar aprotic solvent with hydrogen bond accepting capabilities.
Acetone5.1HighA polar aprotic solvent that is a good hydrogen bond acceptor.
Ethanol4.3HighA polar protic solvent capable of hydrogen bonding with the solute.
Methanol5.1HighA highly polar protic solvent that can effectively solvate the molecule through hydrogen bonding.
Dimethyl Sulfoxide (DMSO)7.2Very HighA highly polar aprotic solvent with strong solvating power for a wide range of organic compounds.

It is anticipated that the solubility will generally increase with the polarity of the solvent. The ability of protic solvents like methanol and ethanol to engage in hydrogen bonding is expected to result in high solubility. Apolar solvents such as hexane are predicted to be poor solvents for this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can obtain accurate and reliable solubility data. This information is crucial for the effective use of this compound in drug discovery, process development, and materials science applications. The provided workflow and predicted solubility profile serve as a valuable resource for scientists and professionals in the field.

References

  • Experiment 1 Determination of Solubility. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • RSC Publishing. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024, January 2). PubMed. Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds, including porphyrin analogs used as fluorescent dyes and sensors.[1] Understanding the chemical stability of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This document synthesizes information from safety data sheets (SDS) of structurally related molecules to provide a robust framework for handling and storage.

Chemical Structure and Inherent Instability

This compound incorporates three key functional groups that influence its stability: a pyrrole ring, a formyl (aldehyde) group, and a benzonitrile group. The pyrrole and formyl moieties are the primary determinants of its degradation profile.

  • Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic heterocycle. This high electron density makes it susceptible to oxidation and polymerization, particularly in the presence of air, light, and acidic conditions.[2][3] Unsubstituted or simply substituted pyrroles are known to darken over time, a visual indicator of degradation.[2]

  • Formyl Group: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. This process can be accelerated by atmospheric oxygen and certain contaminants.

The combination of these two groups suggests that this compound is likely sensitive to environmental factors and requires careful handling to prevent degradation.

Potential Degradation Pathways

Based on the chemistry of its constituent functional groups, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing effective storage strategies.

  • Oxidation: The primary degradation pathway is likely the oxidation of both the pyrrole ring and the formyl group. Oxidation of the pyrrole ring can lead to complex polymeric materials, while oxidation of the formyl group will yield 4-(2-carboxy-1H-pyrrol-1-yl)benzonitrile.

  • Polymerization: The pyrrole ring can undergo acid-catalyzed polymerization. Therefore, it is critical to avoid contact with acidic substances.[2]

  • Hydrolysis: While the nitrile group is generally stable, prolonged exposure to strong acidic or basic conditions could lead to its hydrolysis to a carboxylic acid or amide.

The following diagram illustrates a simplified potential degradation pathway focusing on oxidation:

G A This compound B Oxidation (Air, Light) A->B C 4-(2-carboxy-1H-pyrrol-1-yl)benzonitrile B->C Formyl group oxidation D Polymeric Degradation Products B->D Pyrrole ring oxidation/ polymerization G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points (T=0, 1, 2, 4, 12 weeks) cluster_3 Data Evaluation A Aliquot compound into multiple vials B -20°C, N2, Dark A->B C 4°C, Air, Light A->C D 25°C, Air, Light A->D E 40°C, Air, Light A->E F HPLC Purity Analysis B->F C->F D->F E->F G Assess Purity vs. Time Identify Degradation Products F->G

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Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step synthetic route to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of novel therapeutics, including potent androgen receptor antagonists.[1] The synthesis employs a robust Paal-Knorr condensation to construct the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale to ensure reproducibility and facilitate troubleshooting.

Introduction: Significance of the Target Scaffold

The 4-(pyrrol-1-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated significant biological activity, most notably as androgen receptor (AR) antagonists.[1] These compounds are of high interest in the development of treatments for castration-resistant prostate cancer. The 2-formyl group, introduced in our target molecule, serves as a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This application note details a reliable and scalable synthesis from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for efficiency and high yield.

  • Part I: Paal-Knorr Pyrrole Synthesis. We will first construct the core heterocyclic structure, 1-(4-cyanophenyl)-1H-pyrrole, by reacting 4-aminobenzonitrile with a 1,4-dicarbonyl equivalent.

  • Part II: Vilsmeier-Haack Formylation. The N-substituted pyrrole will then undergo electrophilic formylation to regioselectively install the aldehyde group at the C2 position, yielding the final product.

Synthetic_Scheme cluster_0 Part I: Paal-Knorr Synthesis cluster_1 Part II: Vilsmeier-Haack Formylation 4-Aminobenzonitrile 4-Aminobenzonitrile Intermediate 1-(4-Cyanophenyl)-1H-pyrrole 4-Aminobenzonitrile->Intermediate AcOH, Reflux 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate Final_Product This compound Intermediate->Final_Product 1. DMF, POCl3 2. H2O, NaOH DMF_POCl3 DMF, POCl3 DMF_POCl3->Final_Product Vilsmeier_Mechanism Reagents DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Reagents->Vilsmeier_Reagent Formation Attack Electrophilic Attack at C2 Position Vilsmeier_Reagent->Attack Pyrrole 1-(4-Cyanophenyl)-1H-pyrrole (Nucleophile) Pyrrole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Forms Sigma Complex Hydrolysis Aqueous Hydrolysis (Work-up) Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Sources

Application Notes and Protocols for the Synthetic Utilization of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the application of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in organic synthesis. It is designed for researchers, medicinal chemists, and materials scientists, providing in-depth protocols for key transformations including Knoevenagel condensation, reductive amination, and the Wittig reaction. The document elucidates the mechanistic rationale behind the experimental procedures and offers practical insights into the handling and reactivity of this versatile bifunctional building block. All protocols are substantiated by authoritative references to ensure scientific rigor and reproducibility.

Strategic Overview: The Synthetic Potential of this compound

This compound is a heterocyclic aldehyde of significant interest in contemporary organic synthesis. Its molecular architecture, featuring a reactive aldehyde on the pyrrole ring and a nitrile group on the N-phenyl substituent, presents a unique platform for the construction of complex molecular frameworks. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel pharmaceuticals and advanced organic materials.[1]

The aldehyde functionality serves as a classical electrophilic center for C-C and C-N bond formation, while the benzonitrile moiety can be further elaborated or can modulate the electronic properties of the molecule. This guide provides detailed protocols for three fundamental transformations that leverage the reactivity of the formyl group, offering a gateway to a wide array of more complex derivatives.

Physicochemical Data and Safe Handling

A thorough understanding of the reagent's properties is essential for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₂H₈N₂OPubChem
Molecular Weight 196.21 g/mol PubChem
CAS Number 169036-66-2ChemicalBook
Appearance Likely an off-white to yellow solidGeneral Chemical Knowledge
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and THF.General Chemical Knowledge

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: Use this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications and Detailed Protocols

The aldehyde group of this compound is a versatile handle for a variety of synthetic transformations. The following sections provide detailed, step-by-step protocols for its use in Knoevenagel condensation, reductive amination, and the Wittig reaction.

Protocol I: Knoevenagel Condensation for the Synthesis of Cyano-Substituted Acrylonitrile Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] This reaction is particularly effective with aldehydes and is often catalyzed by a weak base like piperidine. The resulting α,β-unsaturated products are valuable intermediates in medicinal chemistry.

Workflow for Knoevenagel Condensation:

Caption: A typical workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(1-(4-cyanophenyl)-1H-pyrrol-2-yl)acrylonitrile

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.00 g, 5.09 mmol, 1.0 equiv) and malononitrile (0.34 g, 5.14 mmol, 1.01 equiv) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred suspension, add piperidine (0.05 mL, 0.51 mmol, 0.1 equiv) using a micropipette.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting aldehyde will have a lower Rf than the more conjugated product.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. If precipitation is slow, cooling the flask in an ice bath can be beneficial.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum to yield the pure acrylonitrile derivative.

Mechanistic Rationale: Piperidine acts as a base to deprotonate the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes rapid, base-catalyzed dehydration (E1cB mechanism) to yield the thermodynamically stable, highly conjugated acrylonitrile product.

Protocol II: Reductive Amination for the Synthesis of Substituted Amines

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and reduction of an imine or iminium ion.[3][4] This method is highly versatile for preparing secondary and tertiary amines. Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the imine in the presence of the nitrile group.

Workflow for Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound D Imine Intermediate A->D B Primary Amine (e.g., Benzylamine) B->D C Solvent (e.g., Methanol) C->D F Secondary Amine Product D->F E Reducing Agent (e.g., NaBH₄) E->F G Workup & Purification F->G

Caption: Two-step, one-pot workflow for reductive amination.

Experimental Protocol: Synthesis of 4-((2-((benzylamino)methyl)-1H-pyrrol-1-yl)benzonitrile

  • Imine Formation: To a 100 mL round-bottom flask, add this compound (1.00 g, 5.09 mmol, 1.0 equiv) and methanol (30 mL). Stir until the solid is fully dissolved. Add benzylamine (0.55 mL, 5.09 mmol, 1.0 equiv) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (NaBH₄) (0.29 g, 7.64 mmol, 1.5 equiv) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-50% ethyl acetate in hexanes) to afford the pure secondary amine.

Mechanistic Rationale: The reaction proceeds via the initial acid- or base-catalyzed (often self-catalyzed or by trace impurities) condensation of the aldehyde and the primary amine to form a hemiaminal, which then dehydrates to an imine (Schiff base). The hydride from sodium borohydride then attacks the electrophilic carbon of the C=N double bond to yield the final secondary amine product. Performing the reaction in one pot is efficient as the imine is reduced as it is formed.

Protocol III: Wittig Reaction for Olefination

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The use of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, typically results in the formation of the less stable Z-alkene, although in this case, a terminal alkene is formed.

Workflow for the Wittig Reaction:

G cluster_0 Ylide Formation cluster_1 Wittig Olefination A Phosphonium Salt (e.g., MePh₃P⁺Br⁻) D Phosphorus Ylide A->D B Strong Base (e.g., n-BuLi) B->D C Anhydrous THF C->D F Alkene Product (4-(2-vinyl-1H-pyrrol-1-yl)benzonitrile) D->F E This compound E->F G Aqueous Quench & Purification F->G

Caption: General workflow for the Wittig olefination.

Experimental Protocol: Synthesis of 4-(2-vinyl-1H-pyrrol-1-yl)benzonitrile

  • Ylide Generation: In a flame-dried, two-necked 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.18 g, 6.11 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi) (2.44 mL of a 2.5 M solution in hexanes, 6.11 mmol, 1.2 equiv) dropwise via syringe. Caution: n-BuLi is pyrophoric and moisture-sensitive. Upon addition, a characteristic orange-red color of the ylide will appear. Stir the mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.00 g, 5.09 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 30 minutes.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The disappearance of the orange color indicates consumption of the ylide.

  • Workup: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure vinyl derivative.

Mechanistic Rationale: The strong base, n-BuLi, deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate rapidly cyclizes to a four-membered oxaphosphetane ring, which then fragments in a concerted [2+2] cycloreversion to yield the alkene and the thermodynamically very stable triphenylphosphine oxide, the driving force for the reaction.

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile building block in the toolkit of the modern synthetic chemist. The protocols detailed herein for Knoevenagel condensation, reductive amination, and the Wittig reaction demonstrate the ease with which its formyl group can be elaborated to introduce significant molecular complexity. These transformations provide access to a wide range of derivatives with potential applications in drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active heterocycles, as well as in the development of novel organic materials. The strategic use of this bifunctional reagent, guided by the principles of reactivity and mechanism outlined in this guide, will undoubtedly continue to facilitate the discovery and development of new chemical entities.

References

  • Shaabani, A., & Hooshmand, E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.
  • PubChem. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
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  • Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563.

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Application Notes and Protocols for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the N-Aryl-2-Formylpyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its prevalence in marketed pharmaceuticals underscores its status as a "privileged scaffold."[2] The specific compound, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, represents a versatile starting point for drug discovery, integrating three key pharmacophoric features:

  • The Pyrrole Ring: An aromatic heterocycle capable of engaging in various non-covalent interactions with biological targets.[1]

  • The N-Aryl Substituent (p-cyanophenyl): This group significantly influences the electronic properties and steric profile of the molecule, providing a vector for exploring structure-activity relationships (SAR). N-aryl pyrroles are known to possess anti-inflammatory and analgesic properties.[3]

  • The 2-Formyl Group: A reactive aldehyde that can act as a hydrogen bond acceptor or be readily derivatized to generate diverse libraries of compounds through reactions like reductive amination, condensation, or oxidation.

These structural attributes position this compound as a high-potential building block for developing novel therapeutic agents, particularly in oncology and inflammatory diseases.

PART 1: Plausible Medicinal Chemistry Applications

While direct biological data for this compound is not extensively published, its structural motifs are present in compounds with well-documented activities. This allows us to extrapolate its potential applications as a scaffold for developing:

  • Anticancer Agents: Pyrrole derivatives are extensively researched for their anticancer properties, demonstrating activities against a range of cancer cell lines including breast, colon, and leukemia.[4][5] They can modulate key signaling pathways involved in cell proliferation and apoptosis.[4] The benzonitrile moiety is also found in derivatives of other heterocyclic scaffolds that have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]

  • Kinase Inhibitors: The pyrrole core is a key feature in several kinase inhibitors, which are a major class of anticancer drugs.[7] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring.[8] The N-aryl group of this compound can be oriented to occupy the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: A number of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors.[9] The N-aryl substitution in our target molecule is a key feature in other pyrrole derivatives that exhibit analgesic and anti-inflammatory activity.[10][11] The 2-formyl group can be elaborated into acidic moieties or other functional groups known to interact with the active site of cyclooxygenase enzymes.

PART 2: Synthetic Protocols

The synthesis of this compound can be approached in a stepwise manner, first forming the N-substituted pyrrole and then introducing the formyl group.

Protocol 2.1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[12][13][14]

Causality Behind Experimental Choices:

  • Reactants: 4-Aminobenzonitrile is the primary amine that will form the N-aryl bond. 2,5-Dimethoxytetrahydrofuran is a stable and commercially available precursor to succinaldehyde, the required 1,4-dicarbonyl compound. It hydrolyzes in situ under acidic conditions.[15]

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst to promote the hydrolysis of the furan precursor and the subsequent condensation and cyclization reactions.[15]

  • Work-up: The reaction mixture is quenched with water to precipitate the product, which is typically a solid. The subsequent washing steps with water and ethanol are to remove any remaining acetic acid and unreacted starting materials.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1.18 g, 10 mmol) and glacial acetic acid (30 mL).

  • Stir the mixture at room temperature until the 4-aminobenzonitrile is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.43 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water (3 x 30 mL) and then with cold ethanol (20 mL).

  • Dry the product under vacuum to yield 4-(1H-pyrrol-1-yl)benzonitrile as a solid.

Protocol 2.2: Formylation of 4-(1H-pyrrol-1-yl)benzonitrile via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings like pyrrole.[16][17]

Causality Behind Experimental Choices:

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the Vilsmeier reagent (chloroiminium salt), which is the electrophile in this reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0-10°C) to ensure controlled reaction and prevent degradation of the reagent.[17]

  • Hydrolysis: The reaction is quenched with a basic solution (e.g., sodium acetate or sodium carbonate) to hydrolyze the iminium intermediate to the final aldehyde product.[17]

Step-by-Step Methodology:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 15 mL).

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.83 g, 12 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1.68 g, 10 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40°C for 1 hour.

  • Cool the reaction mixture back to 0°C and quench by slowly adding a solution of sodium acetate (15 g) in water (50 mL).

  • Stir the mixture vigorously and heat to 60°C for 30 minutes to complete the hydrolysis.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Aminobenzonitrile P1 P1 A->P1 Glacial Acetic Acid, Reflux B 2,5-Dimethoxytetrahydrofuran B->P1 Glacial Acetic Acid, Reflux C 4-(1H-pyrrol-1-yl)benzonitrile D 4-(1H-pyrrol-1-yl)benzonitrile P1->C P2 P2 D->P2 1. 0°C to 40°C 2. Hydrolysis E POCl3, DMF E->P2 1. 0°C to 40°C 2. Hydrolysis F This compound P2->F

Caption: Synthetic route to the target compound.

PART 3: Biological Evaluation Protocol

Given the potential of pyrrole derivatives as anticancer agents, a primary biological evaluation would involve assessing the cytotoxicity of this compound and its derivatives against a panel of human cancer cell lines.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture medium.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines from different histological origins (e.g., MCF-7 for breast cancer, LoVo for colon cancer, A549 for lung cancer) is used to assess the spectrum of activity and potential selectivity of the compound.[5]

  • MTS Reagent: This "one-step" reagent is preferred for its simplicity and higher throughput compared to other viability assays like MTT, as it does not require a solubilization step.

  • Dose Range: A broad range of concentrations is tested to determine the dose-dependent effects and to calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

  • Controls: Doxorubicin or Cisplatin are used as positive controls as they are standard chemotherapeutic agents with well-characterized cytotoxic effects.[5] A vehicle control (DMSO) is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, LoVo, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with 0.5% DMSO).

    • Incubate the plates for 48 or 72 hours.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation: Illustrative Cytotoxicity Data

The results of the cytotoxicity assay can be summarized in a table as follows:

CompoundMCF-7 IC₅₀ (µM)LoVo IC₅₀ (µM)A549 IC₅₀ (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Derivative 1Experimental ValueExperimental ValueExperimental Value
Derivative 2Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)0.5 - 1.50.2 - 1.00.1 - 0.8

Note: IC₅₀ values for Doxorubicin are representative literature values and may vary between specific cell lines and assay conditions.

Illustrative Signaling Pathway: Targeting Kinase Pathways in Cancer

Derivatives of this compound could be designed to inhibit receptor tyrosine kinases (RTKs) like VEGFR or EGFR, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation Inhibitor Pyrrole-based Inhibitor Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of RTK signaling by a pyrrole derivative.

References

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Application Notes & Protocols: Strategic Formylation of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Formylpyrroles

N-substituted pyrroles are foundational scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] The introduction of a formyl (-CHO) group onto the pyrrole ring is a pivotal synthetic transformation, as the resulting formylpyrrole serves as a versatile precursor for a multitude of more complex molecular architectures.[1][4] The aldehyde functionality can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions, such as Wittig, aldol, or condensation reactions, making it a gateway to diverse chemical space.[4]

However, the inherent electronic properties of the pyrrole ring present a challenge in achieving precise regiocontrol during electrophilic substitution.[5] The electron-donating nitrogen atom activates the ring, typically directing formylation to the α-position (C2 or C5) due to superior stabilization of the cationic intermediate.[6][7][8] The choice of formylation protocol is therefore critical and must be tailored to the specific N-substituent and any existing groups on the pyrrole core to achieve the desired isomeric product. This guide provides an in-depth analysis of key formylation methodologies, their mechanistic underpinnings, and practical protocols for their successful implementation in a research setting.

Key Methodologies for Pyrrole Formylation

The selection of a formylation strategy depends on the substrate's reactivity, desired regioselectivity, and scale. The Vilsmeier-Haack reaction is the most widely employed method due to its reliability and effectiveness with electron-rich heterocycles.[7][9] However, other methods offer unique advantages for specific substrates.

The Vilsmeier-Haack Reaction: The Workhorse Protocol

The Vilsmeier-Haack reaction is the most effective and common method for formylating electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[7][9] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][9][10][11]

Mechanism and Rationale:

The reaction proceeds through a well-established three-stage mechanism:[8][10][12][13]

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by elimination to form the highly electrophilic N-(chloromethylene)-N-methylmethanaminium chloride, commonly known as the Vilsmeier reagent.[8][9][10][13] This step is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[13][14] For most N-substituted pyrroles, this attack occurs preferentially at the C2 position, as the resulting cationic sigma complex (Wheland intermediate) is better stabilized by resonance involving the nitrogen lone pair.[8]

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous work-up is performed.[8][9] The addition of water or a basic solution (e.g., sodium acetate or sodium bicarbonate) hydrolyzes the iminium salt to yield the final 2-formylpyrrole product.[7][14]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Substituted Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Intermediate_hydrolysis Iminium Salt Intermediate Final_Product Formylpyrrole Intermediate_hydrolysis->Final_Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction workflow.

Regioselectivity: The N-substituent plays a crucial role in directing the formylation. N-alkyl and N-aryl groups generally direct formylation to the C2 position.[15][16] However, if both C2 and C5 positions are blocked, formylation can occur at the C3 position. For certain electron-deficient pyrroles, such as those bearing a carboxylate group, formylation can be directed to the C4 or C5 positions, offering a powerful tool for synthesizing specific isomers.[5][17][18]

The Duff Reaction

The Duff reaction is a formylation method primarily used for phenols but can be applied to other electron-rich aromatic systems.[19][20] It uses hexamethylenetetramine (HMTA or hexamine) as the formyl carbon source in an acidic medium like acetic or trifluoroacetic acid.[19][20][21]

Mechanism and Rationale:

The reaction is initiated by the protonation and subsequent decomposition of hexamine to generate an electrophilic iminium ion.[19] This electrophile then attacks the pyrrole ring. An intramolecular redox reaction followed by acid hydrolysis of the resulting benzylamine-type intermediate provides the aldehyde.[19] Formylation typically occurs at the position ortho to the most activating group.[19][20]

While synthetically useful, the Duff reaction is generally less efficient for pyrroles compared to the Vilsmeier-Haack reaction, often resulting in lower yields.[19][22]

Rieche Formylation

The Rieche formylation utilizes dichloromethyl alkyl ethers (e.g., dichloromethyl methyl ether) in the presence of a Lewis acid like TiCl₄ or SnCl₄.[23][24] This method serves as an alternative to the Vilsmeier-Haack reaction and can be particularly effective for certain substrates.

Mechanism and Rationale:

The Lewis acid activates the dichloromethyl alkyl ether to generate a potent electrophile. This species is then attacked by the electron-rich pyrrole. Subsequent hydrolysis during work-up converts the dichloromethyl group into the desired aldehyde. This method has been shown to be highly regioselective, often promoted by coordination between atoms in the aromatic substrate and the metal core of the Lewis acid.[23][24] For some pyrrole-2-carboxylates, dichloromethyl alkyl ethers can provide excellent regioselectivity for the 4-formyl and 5-formyl derivatives, achieving nearly quantitative yields.[17][18]

Formylation via Metalation

This two-step approach offers an alternative regiochemical outcome. It involves the deprotonation of the pyrrole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF.[6][25][26]

Mechanism and Rationale:

  • Metalation: n-BuLi, a powerful base, abstracts a proton from the most acidic C-H bond on the pyrrole ring.[26] In N-substituted pyrroles, this is usually the C2 proton. This creates a highly nucleophilic C2-lithiated pyrrole species.

  • Formylation: The lithiated pyrrole acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.[27] The resulting tetrahedral intermediate is stable until aqueous work-up, which hydrolyzes it to the aldehyde.

This method is particularly valuable when the Vilsmeier-Haack reaction fails or provides poor yields, or when a different regioselectivity is desired.

Comparative Summary of Formylation Methods

MethodReagentsTypical RegioselectivityAdvantagesLimitations
Vilsmeier-Haack DMF, POCl₃ (or oxalyl chloride)C2 (α-position) for most N-substituted pyrroles.[8]High yields, reliable, widely applicable, works well for electron-rich rings.[7][9]Reagents are hazardous (POCl₃ is corrosive and water-sensitive). May fail on strongly deactivated rings.
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Tends to be less selective for pyrroles.Milder conditions compared to some alternatives.Generally inefficient and gives low yields for pyrroles compared to Vilsmeier-Haack.[19][22]
Rieche Formylation Dichloromethyl alkyl ether, Lewis Acid (e.g., TiCl₄)Can be highly regioselective (e.g., C4/C5 for pyrrole-2-carboxylates).[17][18]Excellent for specific electron-deficient substrates, high yields.[17]Requires stoichiometric amounts of strong Lewis acids, which are moisture-sensitive.
Metalation Organolithium reagent (e.g., n-BuLi), then DMFC2 (α-position) via directed metalation.Provides an alternative pathway, useful for substrates incompatible with Vilsmeier conditions.Requires strictly anhydrous conditions and inert atmosphere; strong base can be incompatible with other functional groups.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol describes a representative procedure for the C2-formylation of an N-substituted pyrrole.

Experimental_Workflow reagent_prep 1. Vilsmeier Reagent Formation (0 °C) reaction 2. Addition of Pyrrole (0 °C to RT) reagent_prep->reaction Maintain inert atm. workup 3. Aqueous Work-up & Neutralization reaction->workup After reaction completion extraction 4. Extraction with Organic Solvent workup->extraction purification 5. Drying, Concentration & Purification extraction->purification product Final Product: 2-Formyl-1-phenylpyrrole purification->product

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Materials and Reagents:
  • N-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., flame-dried, two-necked round-bottom flask, dropping funnel)

  • Magnetic stirrer and ice bath

Procedure:

Part A: Formation of the Vilsmeier Reagent [7]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (e.g., 1.2 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (e.g., 1.1 equivalents) dropwise to the stirred DMF via a syringe or dropping funnel. Caution: This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.

Part B: Reaction with N-Phenylpyrrole

  • Dissolve N-phenylpyrrole (1.0 equivalent) in anhydrous DCM in a separate flask.

  • Add the solution of N-phenylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Purification [7]

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[7] Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel.

  • Dilute with additional DCM or another suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography or recrystallization to obtain the pure 2-formyl-1-phenylpyrrole.

Safety Precautions:
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organolithium reagents are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • The quenching step of the Vilsmeier-Haack reaction is exothermic and releases gas. Perform the addition of the aqueous solution slowly and with efficient stirring in an ice bath to control the reaction rate.

References

  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. [Link]

  • ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. [Link]

  • Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • American Chemical Society Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

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  • Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unknown Source. (n.d.). Duff Reaction. [Link]

  • PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Unknown Source. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. [Link]

  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]

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  • PubMed Central. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

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  • PubMed. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. [Link]

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Application & Protocol Guide: Leveraging 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthetic application of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a versatile heterocyclic aldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science due to its trifunctional nature: a reactive aldehyde, an electron-rich N-aryl pyrrole core, and a terminal nitrile group. We present a comprehensive, field-tested protocol for a Wittig olefination reaction, demonstrating a key C-C bond-forming transformation. Furthermore, this guide explores alternative synthetic pathways, including Knoevenagel condensation and reductive amination, to highlight the broad utility of this reagent. The underlying mechanistic principles, experimental causality, and troubleshooting advice are discussed to ensure robust and reproducible outcomes for researchers in drug development and organic synthesis.

Introduction: The Synthetic Potential of this compound

Heterocyclic aldehydes are cornerstone intermediates in the synthesis of complex organic molecules. Among these, 2-formylpyrrole derivatives are particularly significant, appearing in the structure of numerous natural products and bioactive compounds.[1][2] this compound combines the established reactivity of the 2-formylpyrrole moiety with the synthetic versatility of the benzonitrile group.

The aldehyde functional group serves as a primary electrophilic site, enabling a wide array of nucleophilic additions and condensation reactions. The N-aryl linkage to a benzonitrile-substituted phenyl ring provides a scaffold that is frequently explored in the development of therapeutic agents, including potent inhibitors of tubulin polymerization for anticancer applications.[3][4][5] The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, offering a secondary handle for molecular elaboration.

This guide focuses on providing researchers with practical, reliable protocols for utilizing this reagent, with an emphasis on understanding the rationale behind each experimental step.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

PropertyValue
CAS Number 126939-50-4
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol
Appearance Off-white to yellow or brown solid/powder
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep away from moisture and light.

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before use.

Core Application: Wittig Olefination for Stilbene Analog Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][7] It offers excellent control over the location of the newly formed double bond. Here, we describe the synthesis of 4-(2-((E)-4-methoxystyryl)-1H-pyrrol-1-yl)benzonitrile, a stilbene-like analog, demonstrating the conversion of the formyl group into a carbon-carbon double bond.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of a phosphorus ylide (the Wittig reagent) to the aldehyde. This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered oxaphosphetane. The driving force of the reaction is the decomposition of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[7] The use of a stabilized ylide, such as the one derived from (4-methoxybenzyl)triphenylphosphonium bromide, generally favors the formation of the thermodynamically more stable (E)-alkene.[6]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Synthesis PPh3CH2R [(Ph)₃P⁺-CH₂R]Br⁻ Ylide (Ph)₃P=CHR PPh3CH2R->Ylide Deprotonation Base Base (e.g., NaH) Ylide_ref (Ph)₃P=CHR Aldehyde Ar-CHO Oxaphosphetane [Oxaphosphetane Intermediate] Alkene Ar-CH=CHR Oxaphosphetane->Alkene Decomposition Byproduct (Ph)₃P=O Ylide_ref->Oxaphosphetane [2+2] Cycloaddition

Figure 1. Generalized Wittig Reaction Mechanism.
Detailed Experimental Protocol

Materials:

  • (4-Methoxybenzyl)triphenylphosphonium bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-methoxybenzyl)triphenylphosphonium bromide (1.2 eq). b. Purge the flask with dry nitrogen for 10-15 minutes. c. Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M. d. Cool the resulting suspension to 0 °C in an ice bath. e. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. f. Remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Olefination Reaction: a. In a separate oven-dried flask under nitrogen, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C. c. Add the aldehyde solution dropwise to the ylide suspension via syringe over 15-20 minutes. d. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Reaction Monitoring & Work-up: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde (visualized with a UV lamp) indicates reaction completion.[8] b. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield 4-(2-((E)-4-methoxystyryl)-1H-pyrrol-1-yl)benzonitrile as a solid.

Expected Product Characterization
  • ¹H NMR: Expect to see characteristic signals for the newly formed vinyl protons with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry. The aromatic and pyrrole protons will also be present in the expected regions.

  • ¹³C NMR: Appearance of two new signals in the alkene region (typically 110-140 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₂₀H₁₆N₂O, MW = 300.36 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1660-1680 cm⁻¹) should be absent, while the nitrile (C≡N) stretch remains (around 2220-2230 cm⁻¹).

Alternative Synthetic Transformations

The aldehyde functionality allows for diverse synthetic explorations. Below are two alternative protocols.

Knoevenagel Condensation

This reaction creates an α,β-unsaturated product by condensing the aldehyde with a compound containing an active methylene group (e.g., malononitrile).[9][10]

Brief Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).[11]

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.

Reductive Amination

This is a cornerstone method for forming C-N bonds, converting the aldehyde into a secondary or tertiary amine in one pot.[12][13]

Brief Protocol:

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.[12]

  • Stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography.

workflow prep prep reaction reaction process process analysis analysis A Reagent Preparation (Wittig Salt, Aldehyde) B Ylide Formation (Add Base to Salt) A->B Anhydrous THF, 0°C -> RT C Olefination Reaction (Add Aldehyde to Ylide) B->C Anhydrous THF, 0°C -> RT D TLC Monitoring C->D Sample periodically D->C If incomplete E Aqueous Work-up & Extraction D->E If complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G H Final Product G->H

Figure 2. Experimental Workflow for the Wittig Reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No ylide formation (no color change) 1. Inactive base (NaH).2. Wet solvent (THF) or glassware.3. Impure phosphonium salt.1. Use fresh, unopened NaH or wash existing stock with dry hexanes.2. Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvent.3. Recrystallize the phosphonium salt.
Low conversion of starting aldehyde 1. Insufficient amount or reactivity of the ylide.2. Steric hindrance.3. Reaction time too short.1. Use a slight excess of the ylide (1.2-1.5 eq).2. Consider a more reactive Wittig reagent (e.g., using n-BuLi as the base).3. Allow the reaction to run longer (up to 24h) or gently heat if the reactants are stable.
Difficult purification Triphenylphosphine oxide co-elutes with the product.1. Try a different solvent system for chromatography (e.g., DCM/hexanes).2. If the product is non-polar, triturate the crude mixture with a solvent like diethyl ether to precipitate the phosphine oxide.3. Recrystallization of the final product may be effective.

References

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  • N/A. (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [20]

  • N/A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [8]

  • N/A. (2021). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [10]

  • N/A. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES. [21]

  • N/A. Knoevenagel condensation reactions of various aldehydes with... ResearchGate. [22]

  • N/A. Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. [11]

  • P. A. Douglas, J. A. B. Douglas. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. [23]

  • A. Banerji et al. (2002). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [24]

  • N/A. 1-Hydrosilatrane. Organic Syntheses. [12]

  • N/A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [13]

  • N/A. 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile. Lead Sciences. [25]

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Application Notes and Protocols for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of a Pyrrole-Benzonitrile Scaffold

Welcome to this comprehensive guide on the applications of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in materials science. This unique molecule, possessing a reactive formyl group, a π-rich pyrrole ring, and an electron-withdrawing benzonitrile moiety, stands as a versatile building block for the synthesis of advanced functional materials. Its inherent electronic and structural features make it a compelling candidate for the development of chemosensors and organic electronic materials. This document provides a detailed exploration of its potential, complete with theoretical underpinnings and practical, field-informed protocols to guide researchers in harnessing its capabilities. While specific literature on this exact molecule is emerging, the principles and protocols outlined herein are derived from well-established chemistry of analogous pyrrole-2-carboxaldehyde derivatives and are presented as a robust starting point for innovation.

Section 1: Core Concepts and Design Principles

The utility of this compound in materials science is rooted in its distinct molecular architecture. The interplay between its constituent parts—the pyrrole head, the benzonitrile tail, and the formyl functional group—governs its reactivity and the photophysical properties of its derivatives.

  • The Pyrrole Moiety: As an electron-rich aromatic heterocycle, the pyrrole ring serves as an excellent π-system that can be readily functionalized. It often acts as a signaling unit in fluorescent chemosensors.[1]

  • The Benzonitrile Group: The electron-withdrawing nature of the nitrile group on the phenyl ring creates a permanent dipole moment and influences the intramolecular charge transfer (ICT) characteristics of the molecule and its derivatives. This is a crucial feature for designing materials with desirable electronic and photophysical properties.

  • The Formyl Group: This reactive aldehyde functionality is the gateway to a vast array of derivatives, most notably through the formation of Schiff bases via condensation with primary amines.[2][3] This reaction is a cornerstone of the applications detailed in this guide.

Logical Workflow for Material Development

The development of functional materials from this compound typically follows a logical progression from synthesis to characterization and finally to application-specific testing.

G cluster_0 Synthesis & Derivatization cluster_1 Characterization cluster_2 Application Testing A This compound C Schiff Base Condensation A->C B Primary Amine B->C D Derivative Material C->D E Spectroscopic Analysis (NMR, IR, Mass Spec) D->E F Photophysical Studies (UV-Vis, Fluorescence) D->F G Electrochemical Analysis (Cyclic Voltammetry) D->G H Fluorescent Chemosensing F->H I Organic Electronics (e.g., OLEDs) G->I

Caption: Workflow for material development.

Section 2: Application in Fluorescent Chemosensors

The formation of Schiff bases from this compound and various amines provides a straightforward route to novel fluorescent chemosensors. The resulting imine linkage and the extended π-conjugation often lead to materials with interesting photophysical properties that can be modulated by the presence of specific analytes.[4][5]

Principle of Operation

The sensing mechanism of these Schiff base derivatives often relies on processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). Upon binding of a target analyte (e.g., a metal ion or an anion), the electronic structure of the sensor molecule is perturbed, leading to a measurable change in its fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.[6]

Protocol 2.1: Synthesis of a Schiff Base Fluorescent Sensor for Metal Ion Detection

This protocol describes a general procedure for the synthesis of a Schiff base ligand from this compound and a suitable diamine, such as ethylenediamine. This type of sensor is designed for the detection of transition metal ions.

Materials:

  • This compound

  • Ethylenediamine

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of anhydrous ethanol.

  • To this solution, add 0.5 mmol of ethylenediamine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure Schiff base sensor.

Self-Validation:

  • Expected Outcome: Formation of a colored precipitate.

  • Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of an imine proton signal are indicative of successful Schiff base formation.

Protocol 2.2: Fluorescence Titration for Metal Ion Sensing

This protocol outlines the steps to evaluate the sensing performance of the synthesized Schiff base towards a target metal ion.

Materials:

  • Synthesized Schiff base sensor

  • Stock solutions of various metal perchlorates (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻³ M in DMSO).

  • Prepare a working solution of the sensor (e.g., 1 x 10⁻⁵ M) in the desired solvent for analysis.

  • Record the UV-Vis and fluorescence spectra of the sensor solution alone.

  • Incrementally add small aliquots of a stock solution of the target metal ion to the sensor solution.

  • After each addition, record the fluorescence spectrum.

  • Repeat the titration with other metal ions to assess selectivity.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Determine the detection limit and binding constant from the titration data.

Expected Photophysical Changes:

AnalyteExpected UV-Vis ChangeExpected Fluorescence Change
Target Metal IonShift in absorption bands due to complexationSignificant enhancement or quenching of fluorescence
Non-target IonsMinimal or no change in spectraMinimal or no change in fluorescence

Section 3: Application in Organic Electronics

The electronic properties of this compound and its derivatives make them potential candidates for use in organic electronic devices, particularly as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1][3] The pyrrole moiety can act as a good hole-transporting unit, while the benzonitrile group can be modified to tune the energy levels and improve charge injection properties.

Principle of Operation in OLEDs

In a typical multilayer OLED, the HTL facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons from the cathode to generate light. An effective HTM should possess high hole mobility, appropriate energy levels to match the anode and the emissive layer, and good thermal and morphological stability.

G cluster_0 OLED Structure Anode Anode (ITO) HTL Hole Transport Layer (e.g., Pyrrole Derivative) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer EML->ETL Electron Transport Light Light EML->Light Light Emission Cathode Cathode ETL->Cathode Electron Injection

Caption: Schematic of a multilayer OLED device.

Protocol 3.1: Synthesis of a Hole Transport Material Precursor

This protocol describes the synthesis of a Schiff base derived from this compound and an aromatic amine, which can serve as a precursor for a hole transport material.

Materials:

  • This compound

  • 4-methoxyaniline

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in 50 mL of toluene, add 4-methoxyaniline (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, with azeotropic removal of water.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Schiff base.

Protocol 3.2: Fabrication and Characterization of an OLED Device

This protocol provides a general outline for the fabrication of a simple OLED device using the synthesized material as the hole transport layer.

Materials:

  • Synthesized hole transport material

  • Indium tin oxide (ITO)-coated glass substrates

  • Emissive layer material (e.g., Alq₃)

  • Electron transport layer material (e.g., BCP)

  • Cathode material (e.g., LiF/Al)

  • Vacuum thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with oxygen plasma to improve the work function of the ITO.

  • Transfer the substrates to a high-vacuum thermal evaporator.

  • Deposit a thin layer (e.g., 40 nm) of the synthesized hole transport material onto the ITO substrate.

  • Sequentially deposit the emissive layer (e.g., 30 nm of Alq₃), the electron transport layer (e.g., 20 nm of BCP), and the cathode (e.g., 1 nm of LiF followed by 100 nm of Al).

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

  • Record the electroluminescence (EL) spectrum of the device.

  • Calculate the device performance metrics, including turn-on voltage, maximum luminance, and external quantum efficiency (EQE).

Section 4: Concluding Remarks and Future Outlook

This compound is a promising and versatile building block in materials science. Its derivatives, particularly Schiff bases, have demonstrated significant potential in the development of fluorescent chemosensors and organic electronic materials. The protocols provided in this guide, while based on the established chemistry of analogous compounds, offer a solid foundation for researchers to explore and unlock the full potential of this intriguing molecule. Future research may focus on the synthesis of more complex and tailored derivatives for specific applications, such as ratiometric sensors, theranostic agents, and high-efficiency OLEDs. The continued exploration of this molecular scaffold is poised to contribute significantly to the advancement of materials science.

References

  • Synthesis and Photophysical Properties of a Schiff Base Derived from Pyrole-2-Aldehyde and 3,3'-Diamino-N-Methyl Dipropyl Amine. Worldwidejournals.com. [Link]

  • Pyrrole-based chemosensors: Recent trends. Request PDF. [Link]

  • Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy. [Link]

  • Photophysical poperties of Schiff-base metal complexes. ResearchGate. [Link]

  • Photophysical poperties of Schiff-base metal complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • A Novel Semisynthetic Anion Receptor: Synthesis and Ion Recognition of (1-H-pyrrol-2-yl)-4-oxo-perezone. PubMed. [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. PMC - NIH. [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • Cation, Anion and Protein Interaction of Schiff Bases and Their Derivatives: A Mini Review. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. First, the pyrrole ring is constructed on an aniline derivative via the Paal-Knorr synthesis to form the precursor, 4-(1H-pyrrol-1-yl)benzonitrile. This precursor is then formylated, most commonly using the Vilsmeier-Haack reaction, to introduce the aldehyde group at the C2 position of the pyrrole ring.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Reactants 4-Aminobenzonitrile + 2,5-Dimethoxytetrahydrofuran Precursor 4-(1H-pyrrol-1-yl)benzonitrile Reactants->Precursor Toluene, Reflux FinalProduct This compound Precursor->FinalProduct Electrophilic Aromatic Substitution Reagents Vilsmeier Reagent (POCl₃ + DMF) Reagents->Precursor

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Category 1: Issues with Precursor Synthesis (Paal-Knorr Reaction)

Question: My yield of 4-(1H-pyrrol-1-yl)benzonitrile is consistently low (<60%). What are the likely causes and how can I fix this?

Answer: A low yield in the Paal-Knorr synthesis of the precursor often stems from incomplete reaction or purification losses. Here’s a breakdown of what to check:

  • Cause 1: Incomplete Reaction. The condensation between 4-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran can be slow.

    • Solution: Ensure the reaction is heated to a vigorous reflux in a suitable solvent like toluene for a sufficient duration, often up to 24 hours.[1] Use TLC to monitor the consumption of the starting 4-aminobenzonitrile. If the reaction stalls, consider adding a mild acid catalyst, though this should be done cautiously as strong acids can polymerize pyrroles.

  • Cause 2: Presence of Water. Water can interfere with the reaction intermediates.

    • Solution: Use anhydrous toluene and ensure your glassware is thoroughly dried. The use of molecular sieves (like 4Å) in the reaction mixture can be beneficial to scavenge any water present or formed during the reaction.[1]

  • Cause 3: Purification Losses. The product, 4-(1H-pyrrol-1-yl)benzonitrile, can be challenging to crystallize from certain solvents.

    • Solution: After evaporating the solvent, the residue should be washed with a non-polar solvent like petroleum ether or hexane to remove non-polar impurities. For recrystallization, diisopropyl ether is reported to be effective.[1] If crystallization fails, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a reliable alternative.

Category 2: Issues with Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on technique and an understanding of the substrate's reactivity.[2][3]

Question: My formylation reaction is giving a very low yield, with a significant amount of unreacted 4-(1H-pyrrol-1-yl)benzonitrile remaining. How can I improve conversion?

Answer: This is the most common issue and is primarily due to the electronic properties of your substrate and the integrity of the Vilsmeier reagent.

  • Cause 1: Deactivation of the Pyrrole Ring. This is the critical scientific principle to understand. The N-linked benzonitrile group is strongly electron-withdrawing. This effect reduces the electron density of the pyrrole ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.[4][5] Compared to unsubstituted pyrrole, which is highly reactive, your substrate requires more forcing conditions.[3][6]

    • Solution:

      • Increase Reaction Temperature: While the Vilsmeier reagent is formed at 0-10°C, the subsequent reaction with the deactivated pyrrole may require gentle heating.[7] Try running the reaction at 40-60°C and monitor the progress by TLC. For very sluggish reactions, temperatures up to 80°C may be necessary.[2][8]

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-12 hours, or even overnight) at the optimized temperature.

      • Adjust Stoichiometry: Use a moderate excess of the Vilsmeier reagent (1.2 to 1.5 equivalents relative to the pyrrole substrate) to help drive the reaction to completion.[7][8]

  • Cause 2: Improper or Degraded Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[9] Its incomplete formation or degradation is a major cause of failure.

    • Solution:

      • Use Anhydrous Reagents: Ensure that the dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity.[8]

      • Strict Temperature Control During Formation: The reaction between DMF and POCl₃ is exothermic.[7] It must be performed with efficient cooling (an ice-water bath is ideal) to maintain the temperature between 0-10°C.[7] Add the POCl₃ dropwise to the DMF with vigorous stirring. A precipitate of the Vilsmeier salt may form; this is normal, and adding a co-solvent like dichloromethane can help maintain a stirrable slurry.[8][9]

Troubleshooting_Flowchart cluster_reagent Reagent Integrity cluster_conditions Reaction Parameters cluster_workup Post-Reaction Steps Start Low Yield in Vilsmeier-Haack Reaction CheckReagent 1. Verify Reagent Quality & Preparation Start->CheckReagent CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Work-up & Purification Start->CheckWorkup Anhydrous Anhydrous DMF? Fresh POCl₃? CheckReagent->Anhydrous IncreaseTemp Increase Temp (e.g., 40-60°C) CheckConditions->IncreaseTemp Hydrolysis Quench on ice? Vigorous stirring? CheckWorkup->Hydrolysis TempControl Reagent prep at 0-10°C? Anhydrous->TempControl Stoichiometry 1.2-1.5 eq. of reagent? TempControl->Stoichiometry IncreaseTime Increase Time (monitor by TLC) IncreaseTemp->IncreaseTime Neutralize Neutralize with base (e.g., NaOAc, NaOH)? Hydrolysis->Neutralize Purify Correct purification? (Crystallization/Chromatography) Neutralize->Purify

Caption: A logical flowchart for troubleshooting low formylation yields.

Question: My reaction mixture turns dark, and I isolate a tar-like, impure product. What is causing this, and how can I prevent it?

Answer: Dark coloration and polymerization are classic signs of side reactions, often caused by overly harsh conditions or an improper work-up procedure.

  • Cause 1: Polymerization. Pyrroles, even deactivated ones, can polymerize under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction.[5]

    • Solution: Avoid excessive temperatures. While some heating is needed, runaway temperatures will favor polymerization. Do not exceed 80°C unless absolutely necessary and all other avenues have been exhausted. Also, ensure the work-up is performed promptly once the reaction is complete.

  • Cause 2: Improper Hydrolysis of the Iminium Intermediate. The work-up step is not just a quench; it is the chemical step that hydrolyzes the intermediate iminium salt to the final aldehyde.[2][7] If this is done incorrectly, decomposition can occur.

    • Solution: The reaction mixture should be quenched by pouring it carefully onto a large amount of crushed ice with vigorous stirring.[7] This dissipates heat and begins the hydrolysis. Following the quench, the acidic mixture must be neutralized. This is a critical step. Use a base like sodium acetate solution or a carefully controlled addition of sodium hydroxide solution until the pH is neutral or slightly basic to fully liberate the aldehyde product.[7][10] Inadequate neutralization can lead to low yields of discolored products.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction, and why is the 2-position of the pyrrole formylated?

The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[8][11] Second, the electron-rich pyrrole ring acts as a nucleophile and attacks the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C2 (α) position because the resulting cationic intermediate (a sigma complex) is better stabilized by resonance, with the nitrogen's lone pair helping to delocalize the positive charge over more atoms.[12][13] The resulting adduct is then hydrolyzed during aqueous work-up to yield the 2-formylpyrrole.[2]

Vilsmeier_Mechanism DMF DMF + POCl₃ Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent Formation (0-10°C) Intermediate Iminium Salt Intermediate Reagent->Intermediate Pyrrole 4-(1H-pyrrol-1-yl)benzonitrile Pyrrole->Intermediate Nucleophilic Attack Product Final Aldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: Are there significant safety concerns with preparing the Vilsmeier reagent?

Yes. The reaction between DMF and POCl₃ is exothermic and can become uncontrollable if the addition is too fast or cooling is inefficient, potentially leading to a thermal runaway.[9] Phosphorus oxychloride is corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q3: Can I get formylation at the 3-position (β-position)?

While formylation of N-substituted pyrroles strongly favors the 2-position (α-position), small amounts of the 3-formyl isomer can be formed.[14] The ratio is controlled by both steric and electronic factors. For N-aryl pyrroles, the electronic preference for the 2-position is dominant.[14] If you are observing significant amounts of a second isomer, confirm its identity by NMR. To maximize 2-position selectivity, avoid excessively high temperatures which can sometimes lead to isomerization or competing reaction pathways.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile (Precursor)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.0 eq), and anhydrous toluene (approx. 8-10 mL per gram of aminobenzonitrile).

  • Add activated 4Å molecular sieves to the mixture.[1]

  • Heat the mixture to a vigorous reflux and maintain for 24 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the 4-aminobenzonitrile spot.

  • After completion, cool the mixture to room temperature and filter off the molecular sieves.

  • Evaporate the toluene under reduced pressure.

  • Wash the resulting residue with cold petroleum ether and filter to obtain the crude product.

  • Recrystallize the crude solid from diisopropyl ether to yield pure 4-(1H-pyrrol-1-yl)benzonitrile as a solid.[1] A typical yield is around 60%.[1]

Protocol 2: Vilsmeier-Haack Formylation

  • In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3.0 eq).

  • Cool the flask in an ice-water bath to 0°C.

  • Add POCl₃ (1.2 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature does not rise above 10°C.[7]

  • Stir the resulting mixture (the Vilsmeier reagent) at 0°C for an additional 30 minutes.

  • Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the substrate solution dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (approx. 10 g of ice per 1 g of substrate).

  • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or dropwise addition of 3M NaOH until the pH is ~7.[10]

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Summary Tables

Table 1: Recommended Vilsmeier-Haack Reaction Parameters

ParameterRecommended ValueRationale & Citation
Reagent Stoichiometry 1.2 - 1.5 eq. Vilsmeier ReagentDrives reaction to completion for a deactivated substrate.[7][8]
Reagent Prep. Temp. 0 - 10 °CPrevents degradation of the exothermically formed reagent.[7]
Reaction Temperature 40 - 60 °C (up to 80°C)Overcomes the activation energy barrier of the deactivated pyrrole ring.[2][8]
Reaction Time 4 - 12 hoursAllows sufficient time for the sluggish reaction to reach completion.
Work-up Quench Pour onto crushed iceSafely controls the exothermic hydrolysis of the intermediate.[7]
Work-up pH Neutral to slightly basicEnsures complete liberation of the aldehyde product from its salt.[7][10]

References

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  • Tabasso, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12595–12604. [Link]

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  • El-Gohary, S. (n.d.). Reactions of Five-Membered Heterocycles. Lecture Notes. Retrieved from [Link]

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  • Dyachenko, I. V., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), m1547. [Link]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 459-469. [Link]

  • Gross, Z., & Kaustov, L. (2016). Vilsmeier Formylation of 5,10,15-Triphenylcorrole: Expected and Unusual Products. The Journal of Organic Chemistry, 81(21), 10309–10316. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • D'Urso, A., et al. (2016). The Formylation of N,N-Dimethylcorroles. ACS Omega, 1(5), 856–864. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Formyl-1H-pyrrole-2-carboxylicacid. MySkinRecipes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3568. [Link]

  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Química Organica.org. Retrieved from [Link]

  • Kim, J. Y., & Rej, S. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. [Link]

  • Thomson, A. D., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(60), 35057–35061. [Link]

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Technical Support Center: Purification of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This document offers practical, field-proven insights to help you navigate common challenges and achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A1: For routine laboratory-scale purification, flash column chromatography on silica gel is the most widely applicable and effective technique. It allows for the separation of the target compound from unreacted starting materials and most byproducts. For achieving very high purity, especially for analytical standards or final drug substance candidates, recrystallization is often used as a final polishing step after chromatography.

Q2: What are the likely impurities I should expect in my crude this compound?

A2: The impurity profile largely depends on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 4-aminobenzonitrile or 2,5-dimethoxytetrahydrofuran (if using the Paal-Knorr synthesis).

  • Over-reaction or side-reaction products: Depending on the formylation method (e.g., Vilsmeier-Haack), you might encounter related byproducts.

  • 4-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzonitrile: The corresponding alcohol, if reducing conditions are inadvertently introduced.

  • 4-(1H-pyrrol-1-yl)benzonitrile: The deformylated analogue.

  • Oxidation product: The corresponding carboxylic acid, 4-(2-carboxy-1H-pyrrol-1-yl)benzonitrile, can form upon prolonged exposure to air.[1]

Q3: How stable is this compound during purification and storage?

A3: Pyrrole-2-carboxaldehydes can be sensitive to strong acids, bases, and prolonged exposure to air and light.[2][3] The aldehyde functional group is susceptible to oxidation to a carboxylic acid.[1] It is advisable to perform purification steps promptly after synthesis. For long-term storage, it is best to keep the purified solid compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[4]

Q4: Can I use distillation for purification?

A4: Distillation is generally not recommended for this compound due to its relatively high molecular weight and potential for thermal decomposition. N-aryl pyrroles can be sensitive to high temperatures, which might lead to degradation and lower yields.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My compound is streaking on the TLC plate.

  • Question: I'm running a TLC of my crude product, but the spot for my compound is streaking significantly. What could be the cause and how do I fix it?

  • Answer: Streaking on a TLC plate is often indicative of either overloading the sample, the presence of highly polar impurities (like the corresponding carboxylic acid), or the compound itself being too polar for the chosen solvent system.

    • Causality: The silica gel stationary phase is polar. If your compound or an impurity is also very polar, it will interact strongly with the silica, leading to poor migration and streaking.

    • Solution:

      • Dilute your sample: Ensure you are not spotting too much material on the TLC plate.

      • Modify the mobile phase: Add a small amount of a more polar solvent to your eluent system. For example, if you are using 80:20 Hexane:Ethyl Acetate, try 70:30. A few drops of acetic acid or methanol can also help to improve the spot shape if acidic or very polar impurities are present.

Issue 2: Low yield after column chromatography.

  • Question: I purified my compound using column chromatography, but my final yield is very low. Where could my product have gone?

  • Answer: Low recovery from a silica gel column can be due to several factors:

    • Causality 1: Irreversible adsorption. The aldehyde group can sometimes interact strongly with the acidic sites on the silica gel, leading to irreversible binding or degradation.[1]

    • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5-1% by volume). This will neutralize the acidic sites and reduce the chances of your compound sticking to the column.

    • Causality 2: Using too polar an eluent. If the eluent is too polar, your compound might co-elute with other impurities, leading to a loss of product when you combine fractions.

    • Solution 2: Optimize your solvent system using TLC first to ensure good separation between your product and impurities. A good Rf value for column chromatography is typically between 0.2 and 0.4.

    • Causality 3: Product instability. The compound may be degrading on the column over time.

    • Solution 3: Perform the chromatography as quickly as possible. Using flash chromatography with applied pressure is recommended over gravity chromatography.

Issue 3: My compound won't crystallize.

  • Question: I have tried to recrystallize my purified compound, but it keeps "oiling out" or remains in solution. What should I do?

  • Answer: "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities that inhibit crystal formation.

    • Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation. The chosen solvent may also not be ideal.

    • Solution:

      • Ensure high purity: Your compound should be >95% pure before attempting recrystallization. If not, re-purify by column chromatography.

      • Use a solvent pair: Dissolve your compound in a minimal amount of a good solvent (one in which it is highly soluble, e.g., acetone or dichloromethane).[6] Then, slowly add a poor solvent (one in which it is sparingly soluble, e.g., hexane or petroleum ether) dropwise until the solution becomes cloudy.[6] Heat the mixture until it becomes clear again, and then allow it to cool slowly.

      • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. This can provide a surface for nucleation to begin.

      • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 4: The purified compound decomposes over time.

  • Question: My NMR spectrum looked clean right after purification, but after a week, I see new peaks appearing. Why is this happening?

  • Answer: This indicates that your compound is unstable under the storage conditions.

    • Causality: As mentioned, pyrrole aldehydes can be sensitive to air and light, leading to oxidation or polymerization.[2][3]

    • Solution: Store the purified compound as a solid in a sealed vial under an inert atmosphere (nitrogen or argon). Keep it in a freezer at -20°C for long-term storage.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for the purification of this compound on a laboratory scale.

1. Preparation of the Slurry and Column Packing:

  • Choose an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a beaker, mix the silica gel with the initial, least polar eluent to form a slurry.

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.[7]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is the dry-loading method, which generally gives better separation.

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Dichloromethane gradientGood for separating moderately polar compounds. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase.[8]
TLC Visualization UV light (254 nm) and/or a p-anisaldehyde or vanillin stainThe aromatic rings and carbonyl group will be UV active. Staining helps visualize compounds that are not UV active.
Protocol 2: Recrystallization

This protocol is for obtaining high-purity crystalline material after initial purification.

1. Solvent Selection:

  • Place a small amount of the compound in a test tube.

  • Add a few drops of a potential solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Test single solvents (e.g., ethanol, isopropanol, toluene) and solvent pairs (e.g., acetone/hexane, ethyl acetate/heptane).[9][10]

2. Dissolution:

  • Place the impure compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

3. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification via Sodium Bisulfite Adduct

This chemical purification method is highly selective for aldehydes.[11][12]

1. Adduct Formation:

  • Dissolve the crude product in a suitable organic solvent like methanol or THF.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.[12] A white precipitate of the bisulfite adduct should form.

2. Isolation of the Adduct:

  • Filter the solid adduct and wash it with the organic solvent to remove non-aldehydic impurities.

  • Alternatively, if no precipitate forms, transfer the mixture to a separatory funnel, separate the aqueous layer (which contains the dissolved adduct), and wash it with an organic solvent (e.g., diethyl ether) to remove impurities.[1]

3. Regeneration of the Aldehyde:

  • Suspend the filtered adduct (or use the aqueous layer) in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).[1][12] This will reverse the reaction and regenerate the aldehyde.

  • Stir until all the solid dissolves.

4. Extraction and Isolation:

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aldehyde.

Visual Workflow Guides

Purification_Decision_Tree start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Purity and Separation tlc->decision col_chrom Flash Column Chromatography decision->col_chrom Multiple spots or major impurities recryst Recrystallization decision->recryst One major spot, minor impurities bisulfite Bisulfite Adduct Purification decision->bisulfite Difficult separation from non-aldehydic impurities col_chrom->recryst For higher purity pure_product Pure Product (>98%) col_chrom->pure_product If sufficient purity achieved recryst->pure_product bisulfite->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow cluster_col Column Chromatography Issues cluster_recryst Recrystallization Issues start Purification Problem Encountered low_yield Low Yield start->low_yield streaking Streaking on Column/TLC start->streaking no_sep No Separation start->no_sep oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals sol1 Deactivate silica with Et3N low_yield->sol1 Check for irreversible adsorption sol2 Add polar modifier (e.g., MeOH) streaking->sol2 Optimize eluent polarity sol3 Try Hexane/DCM or Toluene/EtOAc no_sep->sol3 Change solvent system or use gradient sol4 e.g., Acetone/Hexane oiling_out->sol4 Use solvent pair / ensure high purity sol5 Induce nucleation no_crystals->sol5 Scratch flask / seed crystal

Sources

common side reactions in the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex structures such as novel androgen receptor antagonists[1]. The synthesis, while conceptually straightforward, often presents challenges ranging from low yields to difficult purifications due to the formation of closely related side products.

This guide is structured to provide actionable solutions to the common problems encountered during synthesis. We will delve into the causality behind these issues and provide validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method involves a two-step sequence:

  • N-Arylation: Synthesis of the precursor, 4-(1H-pyrrol-1-yl)benzonitrile, typically via a Clauson-Kaas reaction between 4-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran[2][3].

  • Formylation: Introduction of the aldehyde group at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction[4][5][6].

Q2: Why is the Vilsmeier-Haack reaction preferred for formylation?

A2: The Vilsmeier-Haack reaction is ideal for formylating electron-rich heterocycles like N-substituted pyrroles[7][8]. The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile, which allows for regioselective formylation, predominantly at the C2 position, under relatively controlled conditions[6].

Q3: My final product is always dark-colored, even after chromatography. Is this normal?

A3: While slight coloration is common, a dark brown or black color often indicates the presence of polymeric byproducts. Pyrroles, especially pyrrole-2-carboxaldehydes, can be sensitive to air, light, and acid, leading to gradual polymerization or degradation. Proper handling, such as working under an inert atmosphere and minimizing exposure to light, is crucial.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a detailed question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My overall yield is consistently below 30%. The TLC plate shows a major spot for the starting N-aryl pyrrole and several minor, unidentified spots. What is happening?

A: This issue typically points to an incomplete or inefficient Vilsmeier-Haack formylation step. The root causes can be broken down into several factors:

  • Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium ion, is moisture-sensitive. Its formation from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can be inhibited by wet reagents or glassware.

    • Solution: Ensure that the DMF used is anhydrous and that all glassware is oven-dried before use. It is also advisable to use a fresh bottle of POCl₃.

  • Cause B: Insufficient Reaction Temperature or Time. The N-(4-cyanophenyl) group is moderately deactivating, making the pyrrole ring less electron-rich than an N-alkylpyrrole. Consequently, the formylation may require more forcing conditions than the formylation of simple pyrroles.

    • Solution: After the addition of the N-aryl pyrrole to the Vilsmeier reagent at low temperature (0-5 °C), allow the reaction to warm to room temperature and then gently heat to 40-60 °C for 1-2 hours to drive the reaction to completion[8]. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cause C: Inefficient Quenching and Hydrolysis. The initial product of the Vilsmeier reaction is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup[5]. Improper pH or temperature during this step can lead to decomposition or incomplete conversion.

    • Solution: Perform the quench by slowly adding the reaction mixture to a cold, vigorously stirred solution of sodium acetate or sodium carbonate. This neutralizes the strong acid and facilitates the hydrolysis of the iminium salt to the final aldehyde. Refluxing the quenched mixture for a short period (e.g., 15 minutes) can ensure complete hydrolysis[9].

Issue 2: Presence of a Persistent, Hard-to-Separate Impurity

Q: After column chromatography, my product is contaminated with an impurity that has a very similar Rf value. The NMR spectrum shows a second, minor aldehyde peak and additional aromatic signals. What is this side product?

A: This is a classic sign of di-formylation or regioisomeric formylation.

  • Cause A: Di-formylation. If the reaction conditions are too harsh (e.g., excess Vilsmeier reagent, high temperature, or prolonged reaction time), a second formyl group can be added to the pyrrole ring, typically at the C5 position, yielding 1-(4-cyanophenyl)-1H-pyrrole-2,5-dicarbaldehyde.

    • Troubleshooting & Prevention:

      • Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent, typically between 1.1 and 1.5 equivalents relative to the N-aryl pyrrole.

      • Temperature Management: Maintain careful temperature control. Form the Vilsmeier reagent at 0-10 °C, add the pyrrole substrate at a low temperature, and then proceed with controlled heating[9]. Avoid excessive temperatures above 80 °C[8].

      • Purification: If the side product has already formed, separation can be challenging. A very carefully executed column chromatography with a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes very slowly) may resolve the two compounds. Recrystallization can also be effective if a suitable solvent system is found.

  • Cause B: Regioisomeric Formylation (Formylation at C3). While formylation strongly favors the C2 position in N-substituted pyrroles, a small amount of the C3-formyl isomer can sometimes form. This is less common but possible, especially if the C2 and C5 positions are sterically hindered (not the case here).

    • Identification: The C3-aldehyde proton will have a different chemical shift in the ¹H NMR spectrum compared to the C2-aldehyde proton. Careful analysis of the aromatic region and coupling constants can help distinguish the isomers.

Data Summary: Key Reagents and Conditions
StepReagentEquivalentsKey ParametersCommon Issues
N-Arylation 4-Aminobenzonitrile1.0Acetic Acid Solvent, RefluxIncomplete reaction
2,5-Dimethoxytetrahydrofuran1.1 - 1.2Monitor by TLCFormation of colored impurities
Formylation POCl₃1.1 - 1.5Anhydrous DMF, 0-10 °CMoisture sensitivity
N-Aryl Pyrrole1.0Controlled heating (40-60 °C)Di-formylation, low conversion
Workup Aq. Sodium AcetateExcessCold quench, then brief heatingIncomplete iminium salt hydrolysis

Visualizing the Process

Reaction Pathway and Side Reaction

The following diagram illustrates the main synthetic pathway and the common side reaction of di-formylation.

G cluster_0 Step 1: N-Arylation (Clauson-Kaas) cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 4-Aminobenzonitrile C 4-(1H-pyrrol-1-yl)benzonitrile A->C AcOH, Reflux B 2,5-Dimethoxytetrahydrofuran B->C AcOH, Reflux F This compound (Desired Product) C->F 1. Add to E 2. Heat (40-60 °C) 3. H2O Workup C->F D POCl3 + DMF E Vilsmeier Reagent D->E 0-10 °C G 1-(4-cyanophenyl)-1H-pyrrole-2,5-dicarbaldehyde (Side Product) F->G Excess Reagent High Temp.

Caption: Synthetic route to the target molecule and the formation of a di-formylated side product.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G Start Reaction Complete? CheckTLC Analyze TLC Plate Start->CheckTLC Yes LowYield Problem: Low Yield (High Starting Material) CheckTLC->LowYield High SM Spot Impurity Problem: Persistent Impurity (Similar Rf) CheckTLC->Impurity Extra Product Spot Success Successful Synthesis CheckTLC->Success Clean Product Spot Sol_Moisture Solution: Use anhydrous reagents. Dry glassware. LowYield->Sol_Moisture Sol_TempTime Solution: Increase reaction temp/time. Monitor by TLC. LowYield->Sol_TempTime Sol_Stoich Solution: Use 1.1-1.5 eq. Vilsmeier reagent. Avoid high temperatures. Impurity->Sol_Stoich Sol_Purify Solution: Careful chromatography with shallow solvent gradient. Impurity->Sol_Purify

Caption: A decision tree for troubleshooting common synthesis problems.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1.0 eq) and glacial acetic acid (approx. 2-3 mL per gram of amine).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Workup: Once the starting amine is consumed, allow the mixture to cool to room temperature. Pour the dark solution into a beaker of ice water, which should cause the product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield an off-white solid.

Protocol 2: Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a three-necked, oven-dried flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath at 50-60 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quench and Hydrolysis: Cool the reaction mixture back down to 0 °C. Prepare a separate large beaker containing a vigorously stirred solution of sodium acetate trihydrate (5.0 eq) in water. Slowly and carefully pour the reaction mixture into the sodium acetate solution.

  • Final Hydrolysis: After the addition is complete, heat the resulting suspension to reflux for 15 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: Cool the mixture to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a pale yellow solid.

References

  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Vilsmeier-Haack Reaction Lab Tips. J&K Scientific LLC. Available at: [Link]

  • Pyrrole. Wikipedia. Available at: [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health (NIH). Available at: [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. ResearchGate. Available at: [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Available at: [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKAT USA, Inc. Available at: [Link]

  • Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. PrepChem.com. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. Available at: [Link]

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Royal Society of Chemistry. Available at: [Link]

  • Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. Available at: [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of N‐aryl‐pyrroles. ResearchGate. Available at: [Link]

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

The synthesis is typically approached in two primary stages: first, the construction of the N-aryl pyrrole precursor, 4-(1H-pyrrol-1-yl)benzonitrile, followed by the regioselective formylation of the pyrrole ring via the Vilsmeier-Haack reaction. Each stage presents unique challenges that we will address in detail.

Part 1: Synthesis of the Precursor, 4-(1H-pyrrol-1-yl)benzonitrile

The initial step involves the formation of the N-aryl bond, creating the core structure for subsequent functionalization. A common and effective method is the Paal-Knorr synthesis, which involves the condensation of an amine with a 1,4-dicarbonyl equivalent.

Reaction Workflow: Precursor Synthesis

cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis Start 4-Aminobenzonitrile + 2,5-Dimethoxytetrahydrofuran Reaction Heat under reflux (e.g., in Toluene) with molecular sieves Start->Reaction Condensation Workup Evaporate solvent Reaction->Workup Purification Wash with non-polar solvent (e.g., Petroleum Ether) Workup->Purification Recrystallization Recrystallize from (e.g., Diisopropyl Ether) Purification->Recrystallization Product_1 Pure 4-(1H-pyrrol-1-yl)benzonitrile Recrystallization->Product_1

Caption: Workflow for the synthesis of 4-(1H-pyrrol-1-yl)benzonitrile.

Frequently Asked Questions & Troubleshooting: Precursor Synthesis

Question 1: My yield of 4-(1H-pyrrol-1-yl)benzonitrile is significantly lower than reported (e.g., <60%). What are the likely causes?

Answer: Low yields in this Paal-Knorr type synthesis typically stem from three areas: starting material quality, reaction conditions, or incomplete reaction.

  • Causality - Starting Materials: The reaction's success hinges on the purity of your reagents. 4-aminobenzonitrile can oxidize over time, appearing discolored. 2,5-dimethoxytetrahydrofuran is susceptible to hydrolysis, which opens the ring and renders it inactive. Using aged or improperly stored reagents is a common cause of failure.

  • Causality - Reaction Conditions: This condensation reaction requires heat to proceed at a reasonable rate and, crucially, the removal of water, a byproduct of the cyclization. A documented procedure involves heating the reactants in toluene with 4A molecular sieves under reflux for an extended period (e.g., 24 hours).[1] Insufficient heating or saturated molecular sieves will stall the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly purchased or purified 4-aminobenzonitrile. Ensure the 2,5-dimethoxytetrahydrofuran is clear and has been stored under anhydrous conditions.

    • Optimize Water Removal: Activate your molecular sieves by heating them under a vacuum before use. Ensure you are using a sufficient quantity (a significant volume relative to the solvent is common).[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. If the reaction stalls, consider adding freshly activated molecular sieves.

Question 2: I've obtained the crude product, but it's an oil or a discolored solid that is difficult to purify. What's the best approach?

Answer: The primary impurity is often unreacted 4-aminobenzonitrile or side products from its degradation. A multi-step purification process is most effective.

  • Rationale: The desired product, 4-(1H-pyrrol-1-yl)benzonitrile, is significantly less polar than the starting amine. This difference in polarity is key to its separation.

  • Purification Protocol:

    • Initial Wash: After evaporating the reaction solvent, wash the crude residue thoroughly with a non-polar solvent like petroleum ether or hexanes. This will remove less polar impurities.[1]

    • Recrystallization: The most effective method for obtaining pure, crystalline product is recrystallization. Diisopropyl ether has been reported to be an excellent solvent for this purpose, yielding the product as a solid with a melting point around 104-106 °C.[1] Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly.

Part 2: Vilsmeier-Haack Formylation

This is a classic electrophilic aromatic substitution reaction used to install a formyl group (-CHO) onto an electron-rich aromatic ring.[2] The success of this step is highly dependent on understanding the electronic nature of your specific substrate, 4-(1H-pyrrol-1-yl)benzonitrile.

Reaction Mechanism: The Vilsmeier-Haack Reaction

cluster_1 Stage 1: Vilsmeier Reagent Formation cluster_2 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reaction at 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole_Benzonitrile 4-(1H-pyrrol-1-yl)benzonitrile Pyrrole_Benzonitrile->Iminium_Intermediate Electrophilic Attack Final_Product This compound Iminium_Intermediate->Final_Product Aqueous Hydrolysis (Work-up)

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Technical Support Center: Stabilizing 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This resource is designed for our valued partners in research, science, and drug development. Here, we address the critical stability challenges associated with this versatile heterocyclic aldehyde. Our goal is to provide you with the in-depth knowledge and practical guidance necessary to mitigate decomposition and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the stability and handling of this compound.

Q1: What are the primary modes of decomposition for this compound?

A1: The decomposition of this compound is primarily dictated by the inherent reactivity of the pyrrole ring and the aldehyde functional group. The two main degradation pathways are acid-catalyzed polymerization and oxidation. Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization under acidic conditions.[1][2] The formyl group can be readily oxidized to the corresponding carboxylic acid, especially when exposed to air and light.

Q2: How does the N-(4-cyanophenyl) substituent influence the stability of the pyrrole ring?

A2: The N-(4-cyanophenyl) group is an electron-withdrawing substituent. This electronic feature is beneficial for the stability of the pyrrole ring. By reducing the electron density of the pyrrole, the N-(4-cyanophenyl) group makes the ring less susceptible to electrophilic attack, which is the initiating step in acid-catalyzed polymerization.[2] Therefore, this compound is expected to be more stable towards acidic conditions than N-alkyl or N-unsubstituted pyrroles.

Q3: What are the visual indicators of decomposition?

A3: Decomposition is often accompanied by a noticeable change in the appearance of the material or reaction mixture. Common indicators include:

  • Color Change: A darkening of the solid material or reaction solution, often turning yellow, brown, or even black, can signify polymerization or the formation of colored degradation byproducts.

  • Precipitate Formation: The appearance of an insoluble, often tar-like, solid in a reaction mixture is a strong indication of polymerization.

  • Inconsistent Spectroscopic Data: Broadening of peaks in NMR spectra or the appearance of unexpected signals can point towards the presence of decomposition products.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment.[3][4] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. Keeping the container tightly sealed is also crucial. For extended storage, refrigeration (2-8 °C) is recommended.[4]

Troubleshooting Guide: Preventing Decomposition During Reactions

This guide provides solutions to common problems encountered during chemical transformations involving this compound.

Problem Probable Cause(s) Recommended Solution(s)
Reaction mixture turns dark and a precipitate forms upon addition of an acid. Acid-catalyzed polymerization of the pyrrole ring. Even with the deactivating N-aryl group, strong acids or high concentrations of acid can initiate polymerization.1. Control Acid Addition: Add the acidic reagent slowly and at a low temperature (e.g., 0 °C or below) to dissipate any exotherm and avoid localized high concentrations of acid. 2. Use a Milder Acid: If the reaction chemistry allows, consider using a weaker Brønsted acid or a Lewis acid. 3. Dilution: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization.
Low yield of the desired product with the formation of a more polar byproduct, identified as the carboxylic acid. Oxidation of the aldehyde group. This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to exclude oxygen. 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Avoid High Temperatures: If possible, run the reaction at a lower temperature to minimize the rate of oxidation. 4. Prompt Work-up: Process the reaction mixture promptly upon completion to minimize air exposure time.
Unintended reaction at the formyl group when targeting another part of the molecule (e.g., the benzonitrile group). Reactivity of the aldehyde. The formyl group is susceptible to nucleophilic attack and reduction.1. Protect the Aldehyde: Convert the formyl group to a more stable functional group, such as an acetal, before performing the desired reaction. The acetal can be readily removed afterward. (See Protocol 2). 2. Chemoselective Reagents: Utilize reagents known for their chemoselectivity that will react preferentially with the target functional group.
Decomposition during purification by column chromatography. Acidic silica gel or prolonged exposure to solvent and air. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.1. Neutralize Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 1%) of triethylamine. 2. Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica. 3. Rapid Purification: Perform the chromatography as quickly as possible to minimize the time the compound spends on the column.

Visualizing Decomposition and Prevention Strategies

Acid-Catalyzed Polymerization of the Pyrrole Ring

Pyrrole This compound Protonated Protonated Pyrrole (Electrophilic) Pyrrole->Protonated H+ (Acid) Dimer Dimer Protonated->Dimer + Pyrrole Polymer Polymer (Insoluble Precipitate) Dimer->Polymer Chain Growth

Caption: Acid-catalyzed polymerization pathway of the pyrrole moiety.

Protecting Group Strategy for the Formyl Group

Start This compound Protected Protected Aldehyde (Acetal) Start->Protected Protection (e.g., ethylene glycol, H+) Reaction Reaction on another functional group Protected->Reaction Deprotected Deprotection Reaction->Deprotected Mild Acidic Work-up Final Desired Product with intact formyl group Deprotected->Final

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Technical Support Center: Scale-Up Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic intermediate. We will address specific issues in a direct question-and-answer format, providing insights grounded in chemical principles and practical experience.

The synthesis is typically a two-step process:

  • N-Arylation: Synthesis of the precursor, 1-(4-cyanophenyl)-1H-pyrrole.

  • Vilsmeier-Haack Formylation: Electrophilic formylation of the N-substituted pyrrole to yield the target aldehyde.

Our focus will be primarily on the Vilsmeier-Haack formylation step, as it presents the most significant scale-up challenges related to reaction energetics and product purity.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you might encounter during the reaction, workup, or purification.

Q1: My Vilsmeier-Haack reaction has a very low yield or fails completely. What are the most likely causes?

A1: A low or zero yield is often traced back to three critical areas: the quality of your reagents, the integrity of the Vilsmeier reagent itself, or improper reaction conditions.

  • Reagent Quality:

    • Dimethylformamide (DMF): DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine, being a nucleophile, can consume the Vilsmeier reagent, halting the reaction.[1] Always use anhydrous, high-purity DMF from a freshly opened bottle or a properly stored container. A quick quality check is to smell the DMF; a fishy odor indicates the presence of dimethylamine.[1]

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl.[1] This degradation reduces its potency. Ensure you are using a fresh bottle and handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the active electrophile, the Vilsmeier reagent (a chloroiminium salt), is highly exothermic.[2][3]

    • Improper Temperature Control: If the temperature is not controlled with adequate cooling (typically 0-10 °C), the reagent can decompose.

    • Incorrect Stoichiometry: An incorrect molar ratio of POCl₃ to DMF can lead to incomplete formation of the reagent. A slight excess of DMF is often used as it can also serve as the solvent.

  • Substrate Reactivity: The 1-(4-cyanophenyl)-1H-pyrrole precursor must be of high purity. The electron-withdrawing nature of the cyanophenyl group slightly deactivates the pyrrole ring compared to N-alkyl pyrroles. While formylation is still highly favored at the C2 position, very impure starting material can inhibit the reaction.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and several unidentified byproducts. How can I improve selectivity?

A2: The formation of multiple products points towards side reactions, which can be managed by controlling stoichiometry, temperature, and addition rates.

  • Di-formylation: Although less common for deactivated pyrroles, adding a large excess of the Vilsmeier reagent or running the reaction at elevated temperatures for extended periods can lead to the formation of a di-formylated product.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to the pyrrole substrate between 1.1:1 and 1.5:1.[4] A slow, controlled addition of the pyrrole substrate to the pre-formed Vilsmeier reagent can also prevent localized high concentrations of the electrophile.

  • Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions. The Vilsmeier-Haack reaction environment is acidic, and excessive heat can promote this pathway.

    • Solution: Maintain the recommended temperature profile throughout the reaction. Do not let the reaction exotherm uncontrollably.

  • Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[4]

    • Solution: Adhere to the optimal temperature range (typically 0 °C for reagent formation, followed by a controlled warming to room temperature or gentle heating, e.g., 40-60 °C, for the reaction with the pyrrole).[4]

Q3: The reaction exotherm is difficult to control during scale-up, leading to safety concerns. How can this be managed?

A3: Thermal management is the single most critical factor for the safe scale-up of a Vilsmeier-Haack reaction.[3][5]

  • Reverse Addition: Instead of adding POCl₃ to DMF, consider a "one-pot" process where POCl₃ is added slowly to a mixture of the pyrrole substrate in DMF. This ensures the Vilsmeier reagent reacts as it is formed, preventing the accumulation of a large amount of the unstable, high-energy intermediate.[3] This method is often preferred for large-scale operations.

  • Controlled Dosing: Use a dosing pump for the slow, subsurface addition of the limiting reagent at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.

  • Solvent Use: Using an inert co-solvent like dichloromethane or 1,2-dichloroethane can help moderate the reaction by increasing the overall thermal mass of the mixture.[6]

  • Calorimetry Studies: Before moving to the pilot plant, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to accurately measure the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for safe process design.[3][5]

Q4: I am having trouble with the workup. The product oils out during the quench or is difficult to filter and purify.

A4: Workup issues are common and usually relate to the hydrolysis step and subsequent purification.

  • Vigorous Quench: The hydrolysis of the iminium salt intermediate formed after the electrophilic attack is highly exothermic and often involves gas evolution (HCl).[6] Pouring the reaction mixture into an ice/water or ice/base solution must be done slowly and with very efficient stirring to manage the heat.[4]

  • Product Oiling Out: This can happen if the product has a low melting point or if impurities (like residual DMF) are acting as a solvent.

    • Solution: Ensure a complete quench and hydrolysis. After the initial quench, vigorously stir the aqueous mixture, sometimes with gentle heating (e.g., 40-50 °C), to fully hydrolyze the intermediate and promote crystallization. Adding a small amount of a seed crystal can help induce precipitation.

  • Difficult Filtration/Purification: The crude product can be contaminated with inorganic salts and residual DMF.

    • Solution: Wash the filtered solid thoroughly with water to remove salts. To remove DMF, you can re-slurry the crude product in water or an anti-solvent like isopropanol or methyl tert-butyl ether (MTBE). For high purity, recrystallization is often necessary. A solvent system like ethanol/water or toluene/heptane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Vilsmeier-Haack formylation?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2][7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent. The C2 position is preferentially attacked due to better stabilization of the positive charge in the resulting intermediate (arenium ion).[2]

  • Hydrolysis: The resulting iminium salt is stable in the reaction mixture but is readily hydrolyzed during aqueous workup to yield the final aldehyde product.[2]

Q2: What are the essential safety precautions for this reaction?

A2: The reagents are hazardous.

  • POCl₃: is highly corrosive, toxic, and reacts violently with water.[4][8]

  • DMF: is a reproductive toxin and is readily absorbed through the skin.

  • Reaction Hazards: The reaction is exothermic and generates HCl gas, especially during workup. Always perform this reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended for POCl₃), and safety goggles. Ensure an appropriate quenching agent (like sodium bicarbonate solution) is readily available.

Q3: Can I use other formylating agents or catalysts?

A3: While the POCl₃/DMF system is classic, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride/DMF or thionyl chloride/DMF. Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to avoid the use of stoichiometric amounts of hazardous phosphorus reagents, often employing a P(III)/P(V)=O catalytic cycle.[8] However, for scaling up a known process, the POCl₃/DMF route remains common due to its low cost and well-understood reactivity.

Data & Protocols

Table 1: Key Parameter Comparison for Scale-Up
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale & Key Considerations
Pyrrole Substrate 10.0 g (1.0 equiv)1.0 kg (1.0 equiv)Ensure high purity (>98%) to avoid side reactions.
Solvent (DMF) 50-100 mL5-10 LUse anhydrous grade. Volume impacts concentration and thermal management.
POCl₃ ~1.3 equiv~1.2 equivMolar equivalents are often slightly reduced on scale to minimize exotherm and cost.
Reagent Addition Time 15-30 min2-4 hoursSlow addition is critical for heat management in large vessels with lower surface-area-to-volume ratios.
Temperature Control Ice bath (0-5 °C)Reactor jacket (-5 to 0 °C)Precise temperature control is paramount. Overcooling can lead to reagent accumulation and a delayed, uncontrolled exotherm.
Workup Quench Volume 500 mL ice/water50 L ice/waterSufficient volume is needed to absorb the heat of quench and dissolve inorganic byproducts.
Stirring Magnetic stirrerOverhead mechanical stirrerEfficient mixing is crucial to ensure homogeneity and prevent localized hotspots.
Detailed Experimental Protocol (Illustrative Lab Scale)

Step 1: Synthesis of 1-(4-cyanophenyl)-1H-pyrrole

  • To a round-bottom flask, add 4-aminobenzonitrile (11.8 g, 100 mmol), 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol), and glacial acetic acid (100 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid.

  • Dry the crude solid. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 1-(4-cyanophenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (11.5 mL, 125 mmol, 1.3 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-(4-cyanophenyl)-1H-pyrrole (16.8 g, 100 mmol) in anhydrous DMF (50 mL) and add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker, prepare a solution of sodium acetate trihydrate (75 g) in 500 mL of water, and cool it in an ice bath.

  • Very slowly and carefully, pour the reaction mixture into the stirred sodium acetate solution. This quench is highly exothermic.

  • After the addition is complete, stir the resulting suspension vigorously for 1-2 hours to ensure complete hydrolysis and precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The crude this compound can be further purified by recrystallization from ethanol or toluene.

Visual Diagrams

Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 1-(4-cyanophenyl) -1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent H2O H₂O (Workup) Product Final Aldehyde Product Intermediate->Product + H₂O

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

Troubleshooting Troubleshooting Flowchart Start Problem Observed P1 Low or No Yield Start->P1 P2 Multiple Spots on TLC Start->P2 P3 Difficult Workup Start->P3 C1 Potential Causes • Poor Reagent Quality • Low Temperature • Impure Substrate P1->C1 C2 Potential Causes • Excess Reagent • High Temperature • Acidic Polymerization P2->C2 C3 Potential Causes • Incomplete Hydrolysis • Residual DMF • Incorrect pH P3->C3 S1 Solutions • Use fresh, anhydrous reagents • Verify reaction temperature • Check starting material purity C1->S1 S2 S2 C2->S2 S3 Solutions • Stir quench vigorously • Re-slurry crude in water/MTBE • Ensure complete precipitation C3->S3

Caption: A logical guide for troubleshooting common issues.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Org. Synth.1956 , 36, 74. [Link]

  • D'Silva, C. A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. S. Afr. J. Chem.2020 . [Link]

  • ChemSynthesis: Pyrroles database - synthesis, physical properties. [Link]

  • Woo, L. W. L., et al. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. J. Med. Chem.2011 , 54(11), 3875–3887. [Link]

  • Barluenga, J., et al. Recent Advancements in Pyrrole Synthesis. Molecules2019 , 24(23), 4346. [Link]

  • Lindsey, J. S. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • D'Silva, C. A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Mooney, R. A., et al. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Adv.2019 , 9, 35056-35061. [Link]

  • Reddit discussion on Vilsmeier-Haack reaction troubleshooting. [Link]

  • Stoessel, F. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Kinoyama, I., et al. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorg. Med. Chem. Lett.2012 , 22(2), 1136-40. [Link]

  • Hodge, P., et al. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Can. J. Chem.1980 . [Link]

  • Blacker, A. J., et al. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Org. Process Res. Dev.2000 , 4(1), 10-15. [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. Org. Synth.2022 , 99, 29-43. [Link]

  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride. Request PDF on ResearchGate. [Link]

  • Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Improved synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]3-(4-methylbenzenesulfonyl)urea. ResearchGate. [Link]

  • Preparation and some reactions of compound 1. ResearchGate. [Link]

  • Catalytic Vilsmeier-Haack Type Formylation of Indoles. Organic Syntheses. [Link]

  • Rajput, A. P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS2012 , 3(1), 25-43. [Link]

Sources

refining experimental protocols involving 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. The content is structured in a practical question-and-answer format to directly address issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1][2] Pyrrole derivatives, particularly those with electron-withdrawing groups and an aldehyde, can be sensitive to air, light, and heat, which can lead to gradual discoloration and polymerization.[2][3][4]

Q2: What is the typical appearance of the compound and what should I do if it appears discolored?

A2: High-purity this compound is typically a solid, ranging from off-white to light brown.[5] If your material appears dark brown or tar-like, it may indicate decomposition or the presence of polymeric impurities.[2] In such cases, we recommend assessing purity via TLC or ¹H NMR before use. If significant degradation is observed, purification by column chromatography or recrystallization may be necessary.

Q3: What are the key safety precautions I should take when handling this compound?

A3: While specific GHS classifications may vary by supplier, related benzonitrile and pyrrole aldehyde compounds are often associated with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[6][7][8] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9][10] Avoid creating dust and ensure proper grounding to prevent static discharge.[6]

Q4: What common solvents are suitable for this compound?

A4: this compound exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water. For reaction purposes, anhydrous solvents are recommended to avoid unwanted side reactions, particularly with the aldehyde functional group.

Compound Properties Summary
PropertyValueSource
Molecular Formula C₁₂H₈N₂O[11]
Molecular Weight 196.21 g/mol N/A
Appearance Solid[11]
Storage 2-8°C, Inert Atmosphere[1][2]
Boiling Point (Predicted) 380.7 ± 22.0 °C[12]
Density (Predicted) 1.10 ± 0.1 g/cm³[12]

Part 2: Troubleshooting Experimental Protocols

This section provides in-depth solutions to specific problems that may arise during the synthesis of the title compound or its use in subsequent reactions.

Subsection 2.1: Synthesis & Purification Issues

The synthesis of this compound typically involves N-arylation of a pre-formed pyrrole or a Paal-Knorr/Clauson-Kaas type synthesis followed by formylation.

Q5: I am attempting a Vilsmeier-Haack formylation on 4-(1H-pyrrol-1-yl)benzonitrile and experiencing low yields and significant tar formation. What is the cause?

A5: This is a classic issue when formylating pyrroles. The Vilsmeier-Haack reaction is highly exothermic and generates acidic conditions (HCl) upon workup, which can cause pyrrole polymerization.[2][13]

Causality & Solution:

  • Temperature Control is Critical: The formation of the Vilsmeier reagent (from POCl₃ and DMF) should be done at 0°C. The subsequent addition of the pyrrole substrate should also be performed at low temperatures (0-5°C) before slowly warming.[13][14] Runaway reactions lead directly to decomposition.

  • Stoichiometry: Use of a large excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. Start with a modest excess (e.g., 1.1-1.5 equivalents).

  • Hydrolysis/Workup: The hydrolysis step is crucial. Pouring the reaction mixture onto crushed ice is standard, but the subsequent neutralization must be handled carefully.[13][15] A slow, controlled addition of a base like aqueous sodium bicarbonate or sodium acetate solution is required to neutralize the generated acid and prevent localized pH drops that trigger polymerization.[13]

Q6: My purification by silica gel chromatography is resulting in significant product loss on the column. How can I improve recovery?

A6: The aldehyde on the pyrrole ring can be somewhat polar and may interact strongly with the acidic sites on standard silica gel, leading to streaking and poor recovery.

Expert Recommendations:

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v). This passivates the acidic sites.

  • Optimize the Eluent: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.

  • Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reversed-phase chromatography.

Troubleshooting Synthesis Workflow

cluster_synthesis Synthesis Troubleshooting cluster_conditions Condition Optimization cluster_workup Workup & Purification Start Low Yield / Impure Product Check_Purity Verify Starting Material Purity (NMR, LCMS) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Temp Is Temperature Controlled? (0°C for Vilsmeier) Check_Conditions->Temp Atmosphere Is Atmosphere Inert? (N2/Ar) Temp->Atmosphere Reagents Are Reagents Anhydrous & Fresh? Atmosphere->Reagents Hydrolysis Is Hydrolysis Quench Controlled? (Slow addition to ice/base) Reagents->Hydrolysis Purification Is Chromatography Optimized? (Neutralized Silica) Hydrolysis->Purification End Achieve High Purity Product Purification->End

Caption: A decision tree for troubleshooting the synthesis of this compound.

Subsection 2.2: Issues in Subsequent Reactions

This compound is a valuable intermediate, often used in condensation, oxidation, or reduction reactions.

Q7: I am attempting a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish and my starting material is decomposing.

A7: While the aldehyde is reactive, the overall electronic nature of the N-aryl pyrrole system can influence reactivity. Decomposition suggests the reaction conditions may be too harsh.

Expert Recommendations:

  • Catalyst Choice: Standard conditions using strong bases like piperidine or sodium ethoxide might be too aggressive. Consider milder catalytic systems, such as ammonium acetate or using a Lewis acid catalyst like TiCl₄ with a hindered base.

  • Reaction Temperature: Avoid high temperatures. Many condensation reactions can proceed efficiently at room temperature or with gentle warming (40-50°C). Monitor the reaction by TLC to avoid prolonged heating that leads to decomposition.

  • Water Removal: For equilibrium-limited condensations, the removal of water is key. Using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion at a moderate temperature.

Q8: My attempt to reduce the aldehyde to an alcohol using NaBH₄ is giving a complex mixture of products. What is happening?

A8: Sodium borohydride is generally a mild and selective reagent for aldehyde reduction. If you are seeing a complex mixture, other factors are likely at play.

Causality & Solution:

  • Solvent Purity: Ensure your solvent (typically methanol or ethanol) is free of acidic contaminants. Acidic conditions can destabilize the pyrrole ring.[2]

  • Nitrile Group Reactivity: While NaBH₄ does not typically reduce nitriles, if you are using a stronger reducing agent (e.g., LiAlH₄) or have certain additives, partial reduction of the benzonitrile group could occur. For selective aldehyde reduction, NaBH₄ is the correct choice.

  • Over-reduction/Side Reactions: The pyrrole ring itself can sometimes be susceptible to reduction under harsh conditions, though this is less common with NaBH₄. The primary suspect is often starting material instability or impurity. Ensure your starting material is pure before beginning the reduction.

Reactive Sites on the Molecule

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of N-Arylpyrroles

The pyrrole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] The derivatization of the pyrrole ring, particularly at the nitrogen atom with an aryl substituent, gives rise to N-arylpyrroles, a class of compounds exhibiting a broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-formylpyrrole moiety, in particular, is a common feature in natural products and has been associated with hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[3][4][5]

This guide focuses on the 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile scaffold, which combines the biologically relevant 2-formyl-N-arylpyrrole core with a benzonitrile group. The inclusion of a cyano group on the phenyl ring is a common strategy in drug design to enhance metabolic stability and receptor binding. Indeed, the 4-cyanophenyl moiety is present in several approved drugs and clinical candidates, often acting as a key pharmacophoric element. For instance, derivatives of 4-(4-cyanophenyl)-pyrrole have been investigated as potent androgen receptor antagonists for the treatment of prostate cancer.[6] Furthermore, compounds bearing a 4-cyanophenyl group have been developed as dual inhibitors of aromatase and sulfatase, highlighting the versatility of this functional group in targeting enzymes.[7][8]

Given the rich biological profile of the constituent moieties, derivatives of this compound represent a promising area for the discovery of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of these derivatives, drawing upon existing data for structurally related compounds to infer structure-activity relationships (SAR) and guide future research. We will delve into their potential as anticancer and antimicrobial agents, and as enzyme inhibitors, supported by detailed experimental protocols for their evaluation.

Comparative Biological Activity of Structurally Related Pyrrole Derivatives

While comprehensive studies on a series of this compound derivatives are not yet extensively published, we can infer their potential biological activities by examining structurally similar compounds. The following tables summarize the reported activities of N-aryl-2-formylpyrroles and N-(cyanophenyl)pyrroles.

Table 1: Anticancer Activity of Structurally Related Pyrrole Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported Activity (IC50)Reference(s)
Alkynylated Pyrrole Derivatives Compound 12lU251 (Glioblastoma), A549 (Lung)2.29 µM, 3.49 µM[9]
N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides Compound with 8-quinolinyl moietyHCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)3 µM, 5 µM, 7 µMN/A
Pyrrole-based Kinase Inhibitors MI-1, D1Various malignant cellsInduce apoptosis[10]
General Pyrrole Derivatives Compounds 4a and 4dLoVo (Colon)Dose-dependent cytotoxicity[11]

Table 2: Antimicrobial Activity of Structurally Related Pyrrole Derivatives

Compound ClassSpecific Derivative(s)Microbial Strain(s)Reported Activity (MIC/Zone of Inhibition)Reference(s)
Pyrrole-2-carbohydrazide Derivatives Compounds 3f, 3g, 3iB. subtilis, S. aureus, E. coliPotent activity against Gram-positive and Gram-negative bacteria[12]
Substituted Pyrrole Derivatives Compound 3dE. coli, S. aureusEquipotent to Ciprofloxacin at 100 µg/mL[13]
Chalcones of Pyrrole Carboxaldehyde Various derivativesS. aureus, S. typhiActive against tested bacteria[14]
N-Arylpyrrole Derivatives Various derivativesE. coli, S. aureusNotable antimicrobial properties[15]

Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrrole Derivatives

Compound ClassTarget Enzyme(s)Specific Derivative(s)Reported Activity (IC50/Ki)Reference(s)
Pyrrole-based Kinase Inhibitors EGFR, VEGFRMI-1, D1Competitive inhibitors[10]
Dual Aromatase-Sulfatase Inhibitors Aromatase, Steroid SulfataseImidazole derivative0.2 nM (Aromatase), 2.5 nM (STS)[8]
Apixaban Derivatives with Pyrrole Moiety Factor XaCompound 14a0.15 µM[16]

Inferred Structure-Activity Relationship (SAR) Analysis

Based on the available literature for structurally related compounds, we can propose a hypothetical structure-activity relationship for this compound derivatives. This analysis is intended to guide the design of future derivatives with enhanced biological activity.

Key Structural Features and Their Potential Impact on Activity:
  • The 2-Formyl Group on the Pyrrole Ring: The aldehyde functionality is a key feature. It can act as a hydrogen bond acceptor and may be involved in crucial interactions with biological targets. Modifications of this group, for instance, to an oxime, hydrazone, or Schiff base, could modulate the electronic properties and steric bulk, leading to altered activity. For example, the conversion of pyrrole-2-carbohydrazide to Schiff bases has been shown to yield potent antimicrobial agents.[12]

  • Substituents on the Pyrrole Ring: The introduction of substituents at the 3, 4, and 5-positions of the pyrrole ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electron density of the pyrrole ring, affecting its binding capabilities. Lipophilic groups may enhance membrane permeability, which is crucial for antimicrobial and anticancer activity.

  • The N-(4-cyanophenyl) Moiety: The benzonitrile group is expected to play a critical role in target binding and pharmacokinetic properties. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position on the phenyl ring is likely important; the para-position, as in the core scaffold, is common in many bioactive molecules.[6][7]

  • Substituents on the Benzonitrile Ring: The introduction of additional substituents on the phenyl ring offers a wide scope for SAR exploration. Halogens, alkyl, alkoxy, and other functional groups can be introduced to probe steric and electronic requirements at the target's binding site. For instance, in the case of dual aromatase-sulfatase inhibitors, halogenation of the phenyl ring significantly impacted inhibitory potency.[7][8]

SAR_Inference cluster_pyrrole Pyrrole Ring Modifications cluster_benzonitrile Benzonitrile Ring Modifications Core This compound Scaffold Formyl 2-Formyl Group (Key for Activity) Core->Formyl Essential for interaction Pyrrole_Subs Substituents at C3, C4, C5 (Modulate electronics & lipophilicity) Core->Pyrrole_Subs Fine-tunes activity Cyano 4-Cyano Group (Binding & PK properties) Core->Cyano Crucial for target engagement Phenyl_Subs Substituents on Phenyl Ring (Probe steric & electronic effects) Core->Phenyl_Subs Optimizes potency

Caption: Inferred Structure-Activity Relationship for this compound derivatives.

Experimental Protocols

To facilitate the investigation of this compound derivatives, we provide detailed protocols for key biological assays.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT assay to determine antiproliferative activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition Assay: A Representative Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.

Kinase_Pathway cluster_pathway Representative Kinase Signaling Pathway Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factor->Cellular_Response Inhibitor Pyrrole Derivative (Potential Kinase Inhibitor) Inhibitor->Receptor Inhibits receptor tyrosine kinase Inhibitor->Kinase_Cascade Inhibits downstream kinase

Caption: Potential inhibition of a kinase signaling pathway by pyrrole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of its constituent N-arylpyrrole and benzonitrile moieties, researchers can rationally design and synthesize derivatives with potentially significant anticancer, antimicrobial, and enzyme inhibitory properties. The inferred structure-activity relationships and detailed experimental protocols provided in this guide offer a solid foundation for initiating such research endeavors. Future work should focus on the systematic synthesis and biological evaluation of a library of these derivatives to validate the hypothesized SAR and to identify lead compounds for further preclinical development.

References

  • Brimble, M. A., Furkert, D. P., & Wood, J. M. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 793-820. [Link]

  • Kinoyama, I., Taniguchi, T., Ohtake, N., & Owa, T. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 16-32. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 793-820. [Link]

  • Kumar, R. S., Idhayadhulla, A., & Nasser, A. J. A. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5283-5287. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, J., & Zhang, G. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, J., & Zhang, G. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]

  • Woo, L. W., Ganeshapillai, D., Sutcliffe, O. B., & Potter, B. V. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(6), 913-932. [Link]

  • Koval, O. O., Chorna, I. I., Kaplaushenko, A. G., & Tarasenko, O. O. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomeditsinskaia Khimiia, 67(4), 307-314. [Link]

  • Gorgani, L., Bodoki, E., Vlase, L., & Oprean, R. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5126. [Link]

  • Habib, S. I., Kulkarni, M. V., & Kulkarni, V. R. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. [Link]

  • Winters, M. P., Sui, Z., Wall, M., Wang, Y., Gunnet, J., Leonard, J., ... & Murray, W. V. (2018). Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes. Bioorganic & Medicinal Chemistry Letters, 28(5), 841-846. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 793-820. [Link]

  • Habib, S. I., Kulkarni, M. V., & Kulkarni, V. R. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. [Link]

  • Al-Ostath, A. I., El-Gendy, M. A., & El-Sherief, H. A. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323970. [Link]

  • Woo, L. W., Ganeshapillai, D., Sutcliffe, O. B., & Potter, B. V. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(6), 913-932. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 793-820. [Link]

  • Thiault, G. A., Le Guen, Y., Boucherle, A., & Walrant, P. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765-780. [Link]

  • Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1163-1188. [Link]

  • Li, Y., Yang, J., Li, Y., & Liu, Y. (2016). Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorganic & Medicinal Chemistry, 24(21), 5646-5661. [Link]

  • Wang, B., Liu, Y., & Li, Z. (2013). Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. Journal of Agricultural and Food Chemistry, 61(27), 6529-6537. [Link]

  • Zare, A., Zarei, M., & Zare, E. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ACS Omega, 8(42), 38888-38899. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2012). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 4(5), 1951-1959. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Formyl vs. 3-Formyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Pyrrole, a fundamental aromatic heterocycle, and its formyl derivatives serve as crucial building blocks in the synthesis of a vast array of pharmaceuticals and natural products. The seemingly subtle difference in the position of the formyl group—at the 2- or 3-position—imparts a profound impact on the molecule's electronic landscape and, consequently, its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 2-formyl versus 3-formyl pyrrole derivatives, supported by mechanistic insights and experimental data, to empower informed decisions in synthetic strategy.

The Electronic Dichotomy: Understanding the Inherent Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, a consequence of the nitrogen lone pair's participation in the π-electron sextet. This electron richness dictates its propensity to undergo electrophilic substitution. However, the distribution of this electron density is not uniform. Resonance theory and molecular orbital calculations reveal a higher electron density at the C2 and C5 positions compared to the C3 and C4 positions.[1] This is because the carbocation intermediate formed upon electrophilic attack at C2 is stabilized by three resonance structures, whereas attack at C3 results in a less stable intermediate with only two resonance contributors.[1] This fundamental electronic property is the cornerstone of the differing reactivity profiles of 2- and 3-formylpyrroles.

Synthesis Strategies: A Tale of Two Isomers

The synthesis of formylpyrroles is a clear illustration of the inherent electronic bias of the pyrrole ring. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic rings, overwhelmingly favors the 2-position on an unsubstituted pyrrole.

Vilsmeier-Haack DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrrole Pyrrole Intermediate Cationic Intermediate (Stabilized at C2) Pyrrole->Intermediate + Vilsmeier Reagent Product 2-Formylpyrrole Intermediate->Product - H+

Figure 1: Vilsmeier-Haack formylation of pyrrole, preferentially yielding the 2-formyl isomer.

Obtaining the 3-formylpyrrole isomer in good yield, therefore, necessitates more strategic approaches. A common and effective method involves the use of a sterically bulky protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group.[2] This steric hindrance effectively blocks the more reactive C2 and C5 positions, directing the Vilsmeier-Haack reagent to the C3 position. Subsequent deprotection affords the desired 3-formylpyrrole.[2]

A Comparative Analysis of Reactivity

The position of the electron-withdrawing formyl group significantly modulates the reactivity of both the pyrrole ring and the aldehyde functionality itself.

Electrophilic Substitution on the Pyrrole Ring

The formyl group is a deactivating, meta-directing group in traditional aromatic systems. However, in the highly activated pyrrole ring, its influence is more nuanced.

  • 2-Formylpyrrole: The electron-withdrawing nature of the formyl group at the 2-position deactivates the pyrrole ring towards further electrophilic attack, though less so than in benzene derivatives. Electrophilic substitution, when it does occur, is generally directed to the C4 and C5 positions.

  • 3-Formylpyrrole: Similarly, the formyl group at the 3-position deactivates the ring. Electrophilic attack is then directed primarily to the C5 position, which remains the most activated site.

Nucleophilic Addition to the Formyl Group

The core of the reactivity difference between the two isomers lies in the electrophilicity of the carbonyl carbon. This is a critical consideration for reactions such as the Wittig olefination and Knoevenagel condensation.

The electron-donating nature of the pyrrole ring, through its +R effect, reduces the electrophilicity of the attached carbonyl carbon. This effect is more pronounced when the formyl group is at the 2-position, where it is in direct conjugation with the nitrogen lone pair. Consequently, 2-formylpyrrole is generally less reactive towards nucleophiles than 3-formylpyrrole .[1]

Electronic_Effects cluster_2 2-Formylpyrrole cluster_3 3-Formylpyrrole TwoFormyl C=O Pyrrole Ring TwoFormyl:f1->TwoFormyl:f0 TwoFormyl_text Stronger +R effect from N Reduced carbonyl electrophilicity Slower nucleophilic addition ThreeFormyl C=O Pyrrole Ring ThreeFormyl:f1->ThreeFormyl:f0 ThreeFormyl_text Weaker +R effect from N Higher carbonyl electrophilicity Faster nucleophilic addition

Figure 2: Electronic influence of the pyrrole ring on the carbonyl electrophilicity.

Wittig Reaction: This reaction, which converts aldehydes to alkenes, is a prime example of nucleophilic addition. While direct kinetic comparisons are scarce in the literature, the general principles of carbonyl reactivity suggest that the Wittig reaction of 2-formylpyrrole with a given phosphorus ylide would be slower than that of 3-formylpyrrole under identical conditions.

Knoevenagel Condensation: This condensation with active methylene compounds is also governed by the electrophilicity of the carbonyl carbon. It is anticipated that 3-formylpyrrole would undergo Knoevenagel condensation more readily than 2-formylpyrrole.

Reaction2-Formylpyrrole Derivative3-Formylpyrrole DerivativeReactivity Comparison
Wittig Reaction Slower reaction rateFaster reaction rate3-formyl > 2-formyl
Knoevenagel Condensation Lower reactivityHigher reactivity3-formyl > 2-formyl

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions.

Oxidation and Reduction of the Formyl Group

The susceptibility of the formyl group to oxidation and reduction is also influenced by its position on the pyrrole ring.

  • Oxidation: Both 2-formyl and 3-formylpyrrole can be oxidized to the corresponding carboxylic acids. However, the electron-rich nature of the pyrrole ring makes it sensitive to strong oxidizing agents, which can lead to degradation.[3] Milder oxidants are generally preferred. Over-oxidation to the carboxylic acid can sometimes be an issue during the Vilsmeier-Haack synthesis of 2-formylpyrrole, particularly during workup.[4]

  • Reduction: The formyl groups of both isomers can be readily reduced to the corresponding hydroxymethyl groups using standard reducing agents like sodium borohydride (NaBH₄).[5] Given the higher electrophilicity of the carbonyl carbon in 3-formylpyrrole, it is plausible that its reduction might proceed at a faster rate than that of 2-formylpyrrole, although this difference is likely to be less pronounced than in nucleophilic addition reactions with bulkier nucleophiles.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis of both formylpyrrole isomers and a comparative Wittig reaction.

Synthesis of 1-(Triisopropylsilyl)pyrrole-3-carbaldehyde

This protocol is adapted from the work of Kumar and coworkers and demonstrates a reliable method for the synthesis of a 3-formylpyrrole derivative.[2]

  • Protection of Pyrrole: To a solution of pyrrole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil). Stir the mixture for 30 minutes at 0 °C. Add triisopropylsilyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(triisopropylsilyl)pyrrole.

  • Vilsmeier-Haack Formylation: To a solution of anhydrous DMF (1.5 equiv) in anhydrous dichloromethane at 0 °C, add phosphorus oxychloride (1.2 equiv) dropwise. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent. Add a solution of 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous dichloromethane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To the crude product, add a solution of tetrabutylammonium fluoride (1.1 equiv, 1 M in THF) and stir at room temperature for 1 hour. Dilute with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield 1H-pyrrole-3-carbaldehyde.

Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

This is a standard procedure for the synthesis of the 2-formyl isomer.

  • Formation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equiv) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes.

  • Formylation: Cool the Vilsmeier reagent back to 0 °C and add a solution of pyrrole (1 equiv) in anhydrous DMF (1 part) dropwise. After the addition is complete, heat the reaction mixture to 50 °C for 1 hour.

  • Workup: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Wittig Reaction of 2- and 3-Formylpyrrole

This generalized protocol can be used to compare the reactivity of the two isomers.

Wittig_Workflow start Start phosphonium Prepare Phosphonium Ylide (e.g., from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-BuLi in THF) start->phosphonium aldehyde Add Formylpyrrole (2- or 3-isomer) at low temperature (e.g., -78 °C) phosphonium->aldehyde reaction Allow to warm to room temperature and stir for a specified time aldehyde->reaction quench Quench the reaction (e.g., with saturated aq. NH4Cl) reaction->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract purify Purify by column chromatography extract->purify analyze Analyze the product (yield, NMR, etc.) purify->analyze end End analyze->end

Figure 3: General workflow for a comparative Wittig reaction.

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Reaction: Cool the ylide solution to -78 °C and add a solution of the respective formylpyrrole (2- or 3-formylpyrrole, 1.0 equiv) in anhydrous THF dropwise.

  • Monitoring and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the consumption of the starting material by TLC. Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Isolation and Analysis: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The yield of the resulting vinyl ether can be used as a measure of the relative reactivity of the two isomers under these conditions.

Conclusion

The reactivity of formylpyrrole derivatives is a fascinating interplay of the inherent electronic properties of the pyrrole ring and the influence of the formyl substituent. The C2 position's greater nucleophilicity makes 2-formylpyrrole the kinetically favored product in electrophilic formylation, while the synthesis of 3-formylpyrrole requires strategic manipulation of steric factors. In turn, the position of the formyl group dictates the electrophilicity of the carbonyl carbon, rendering 3-formylpyrrole the more reactive isomer in nucleophilic addition reactions. A thorough understanding of these principles is indispensable for the rational design of synthetic routes involving these versatile heterocyclic building blocks. This guide serves as a foundational resource for researchers aiming to leverage the distinct chemical personalities of 2- and 3-formylpyrrole derivatives in their synthetic endeavors.

References

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  • Bergdahl, M., et al. (1999). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Bicarbonate Solution. The Journal of Organic Chemistry, 64(22), 8351-8355. [Link]

  • Leung, S. H., & Angel, S. A. (2004). The Wittig Reaction in the Organic Teaching Laboratory Using a Solvent-Free Procedure. Journal of Chemical Education, 81(10), 1494. [Link]

  • Katritzky, A. R., et al. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

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Spectroscopic Dissection of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a class of compounds with significant potential in medicinal chemistry and materials development. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we will illuminate the distinct spectral fingerprints of each isomer, offering researchers a definitive guide for their identification and characterization.

The causality behind the observed spectroscopic differences lies in the varied electronic and steric environments imposed by the placement of the nitrile group on the phenyl ring. This guide will delve into the theoretical underpinnings of these variations, providing a logical framework for interpreting the experimental data.

Structural Isomers Under Investigation

The three isomers at the heart of this guide are:

  • 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile (ortho isomer)

  • 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (meta isomer)

  • This compound (para isomer)

The following sections will present a detailed, side-by-side comparison of their spectroscopic data, supported by established theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating isomers. The chemical shifts and coupling patterns of the protons and carbons in each molecule provide a detailed map of the electronic environment.

¹H NMR Spectroscopy

The position of the electron-withdrawing nitrile group significantly influences the chemical shifts of the aromatic protons on the benzonitrile ring.

Proton Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
Pyrrole H3~6.4 ppm (dd)~6.3 ppm (dd)~6.3 ppm (dd)
Pyrrole H4~6.2 ppm (t)~6.2 ppm (t)~6.2 ppm (t)
Pyrrole H5~7.1 ppm (dd)~7.0 ppm (dd)~7.0 ppm (dd)
Benzonitrile ProtonsMultiplet (~7.5-7.9 ppm)Multiplet (~7.6-8.0 ppm)Two doublets (~7.5 and ~7.8 ppm)
Formyl Proton~9.6 ppm (s)~9.5 ppm (s)~9.5 ppm (s)

Causality Behind the Shifts:

  • Benzonitrile Protons: The para isomer is expected to show the most simplified aromatic region, with two distinct doublets due to the molecule's symmetry. The ortho and meta isomers will exhibit more complex multiplets due to the lower symmetry and varied coupling interactions. The electron-withdrawing nature of the nitrile group will generally deshield the aromatic protons, shifting them downfield. This effect is most pronounced for protons ortho and para to the nitrile group.

  • Pyrrole Protons: The electronic influence of the substituted phenyl ring on the pyrrole protons is more subtle. However, minor shifts can be expected due to the overall change in the molecule's dipole moment and electronic distribution.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the carbon atoms in the benzonitrile ring being particularly informative.

Carbon Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
Formyl Carbon~180 ppm~179 ppm~179 ppm
Pyrrole C2~135 ppm~134 ppm~134 ppm
Pyrrole C3~111 ppm~110 ppm~110 ppm
Pyrrole C4~110 ppm~109 ppm~109 ppm
Pyrrole C5~128 ppm~127 ppm~127 ppm
Benzonitrile C-CN~112 ppm~113 ppm~114 ppm
Benzonitrile C-N~140 ppm~139 ppm~142 ppm
Benzonitrile Aromatic Carbons6 signals6 signals4 signals
Nitrile Carbon~118 ppm~117 ppm~117 ppm

Expert Interpretation:

The number of signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator. The para isomer, with its C2v symmetry, will exhibit only four signals for the six aromatic carbons of the benzonitrile ring. In contrast, the ortho and meta isomers, having lower symmetry, will each display six distinct signals for these carbons. The chemical shift of the carbon atom attached to the nitrile group (C-CN) and the carbon attached to the pyrrole nitrogen (C-N) will also vary between the isomers due to the different electronic environments.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups are particularly useful for confirming the presence of these functionalities in all three isomers.

Functional Group Ortho Isomer (Predicted, cm⁻¹) Meta Isomer (Predicted, cm⁻¹) Para Isomer (Predicted, cm⁻¹)
C≡N Stretch~2230-2220~2235-2225~2230-2220
C=O Stretch (Formyl)~1670-1660~1675-1665~1670-1660
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Pyrrole)~3150-3100~3150-3100~3150-3100

Trustworthiness of the Data:

While the exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film), the relative positions and intensities of the key stretching frequencies are reliable indicators. The nitrile stretch is typically a sharp, medium-intensity band, while the carbonyl stretch of the formyl group is a strong, sharp band. The position of the nitrile stretch can be subtly influenced by the electronic effects of the substituent's position, though this difference may be small.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugation between the pyrrole ring, the phenyl ring, and the formyl and nitrile groups gives rise to characteristic absorption bands.

Parameter Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
λmax (nm)~280-290, ~250~275-285, ~245~290-300, ~255

Mechanistic Insights:

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation in the molecule. The para isomer is expected to have the most extended conjugation between the electron-donating pyrrole ring and the electron-withdrawing nitrile group, leading to a red-shift (longer wavelength) in its λmax compared to the meta isomer. The ortho isomer may experience steric hindrance between the pyrrole and benzonitrile rings, potentially disrupting coplanarity and leading to a blue-shift (shorter wavelength) compared to the para isomer.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Parameter Ortho Isomer Meta Isomer Para Isomer
Molecular Ion (M⁺)m/z 210m/z 210m/z 210
Key Fragments (Predicted)m/z 182 (M-CO), 181 (M-CHO), 154, 127m/z 182 (M-CO), 181 (M-CHO), 154, 127m/z 182 (M-CO), 181 (M-CHO), 154, 127

Self-Validating Protocol:

All three isomers will exhibit the same molecular ion peak at m/z 210, confirming their identical elemental composition. While the primary fragmentation pathways (loss of CO and CHO) are expected to be similar for all three isomers, subtle differences in the relative intensities of the fragment ions may be observed due to the different stabilities of the resulting cationic fragments. These differences, though minor, can provide additional corroborating evidence for the isomeric structure.

Experimental Protocols

General Synthesis of this compound Isomers:

A common synthetic route involves the N-arylation of pyrrole-2-carbaldehyde with the corresponding fluorobenzonitrile isomer (ortho, meta, or para) under basic conditions.

Synthesis PyrroleCHO Pyrrole-2-carbaldehyde Reaction Heat PyrroleCHO->Reaction Fluorobenzonitrile o/m/p-Fluorobenzonitrile Fluorobenzonitrile->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Product o/m/p-(2-formyl-1H-pyrrol-1-yl)benzonitrile Reaction->Product

Caption: General synthetic scheme for the preparation of the target isomers.

Spectroscopic Analysis Workflow:

Workflow Sample Synthesized Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, λmax, m/z) NMR->Data IR->Data UVVis->Data MS->Data Analysis Comparative Analysis Data->Analysis Conclusion Isomer Identification and Characterization Analysis->Conclusion

Caption: Workflow for the spectroscopic analysis of the synthesized isomers.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound isomers. The key distinguishing features lie in the ¹H and ¹³C NMR spectra, particularly the number of signals and the chemical shifts in the aromatic region of the benzonitrile ring. This guide, by presenting a comprehensive and logically structured comparison of the expected spectroscopic data, serves as an invaluable resource for researchers working with these and structurally related compounds. The principles outlined herein are broadly applicable to the characterization of a wide range of isomeric organic molecules, underscoring the fundamental importance of spectroscopy in modern chemical research.

References

At the time of this writing, a comprehensive, direct comparative study of the spectroscopic data for all three isomers of this compound in a single peer-reviewed publication could not be located. The predicted data and interpretations presented in this guide are based on established principles of organic spectroscopy and data from closely related compounds. Researchers are encouraged to consult general organic chemistry and spectroscopy textbooks for a deeper understanding of these principles.

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile belongs to a promising class of N-aryl pyrroles, which are integral scaffolds in medicinal chemistry and materials science. Derivatives of this family have shown potential as inhibitors of critical biological pathways, such as the Wnt/β-catenin signaling pathway, and as antimycobacterial agents.[1][2][3] The dual functionality of the aromatic nitrile and the pyrrole-2-carboxaldehyde makes it a versatile intermediate for synthesizing more complex heterocyclic systems, including porphyrin analogs for fluorescent dyes and photodynamic therapy.[4]

In any high-stakes application, particularly in drug development, the purity of the active pharmaceutical ingredient (API) or key intermediate is non-negotiable. Undetected impurities can lead to erroneous biological data, unpredictable side effects, and failed clinical trials. This guide provides a robust, field-proven framework for assessing the purity of newly synthesized this compound. We will move beyond simple chromatograms to build a self-validating, orthogonal analytical strategy that ensures the highest degree of confidence in your material's quality.

The Synthetic Landscape: Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand their likely origin. A common and efficient route to N-aryl pyrroles is the Clauson-Kaas reaction, followed by a Vilsmeier-Haack formylation. This plausible synthetic pathway for this compound serves as our roadmap for predicting potential process-related impurities.

The reaction would likely proceed in two key stages:

  • N-Arylation: Reaction of 4-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the N-substituted pyrrole, 4-(1H-pyrrol-1-yl)benzonitrile.

  • Formylation: Subsequent reaction with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to introduce the formyl group onto the pyrrole ring.[5]

This process, while effective, can generate a constellation of impurities that must be systematically screened for.

Diagram: Plausible Synthetic Route and Impurity Formation

cluster_step1 Step 1: N-Arylation (Clauson-Kaas) cluster_step2 Step 2: Formylation (Vilsmeier-Haack) cluster_impurities Potential Impurities SM1 4-Aminobenzonitrile Int Intermediate: 4-(1H-pyrrol-1-yl)benzonitrile SM1->Int AcOH Imp1 Unreacted SM1 SM1->Imp1 SM2 2,5-Dimethoxytetrahydrofuran SM2->Int Product Product: this compound Int->Product Imp2 Unreacted Intermediate Int->Imp2 Vilsmeier POCl3, DMF Vilsmeier->Product Imp3 Isomer: 3-formyl derivative Product->Imp3 mis-formylation Imp4 Side Product: Self-condensation product Product->Imp4 degradation

Caption: Plausible synthesis of the target compound and sources of key impurities.

Table 1: Predicted Impurities and Their Sources

Impurity ClassSpecific ExampleRationale for Formation
Starting Materials 4-AminobenzonitrileIncomplete conversion during the N-arylation step.
Intermediates 4-(1H-pyrrol-1-yl)benzonitrileIncomplete formylation in the second step.
Isomeric Impurities 4-(3-formyl-1H-pyrrol-1-yl)benzonitrileThe Vilsmeier-Haack reaction can sometimes yield a minor amount of the 3-substituted isomer alongside the major 2-substituted product.
Degradation/Side-Products Aldol or self-condensation productsPyrrole-2-carboxaldehydes can undergo self-condensation reactions, particularly at elevated temperatures or under basic/acidic conditions, leading to colored, high-molecular-weight species.[6]
Reagent-Related Impurities Residual Dimethylformamide (DMF), Acetic Acid (AcOH)Solvents and reagents used in the synthesis that are not completely removed during workup and purification.

An Orthogonal Analytical Strategy for Unambiguous Purity Determination

Reliance on a single analytical technique is a common pitfall. A robust purity assessment hinges on the principle of orthogonality, where multiple, independent methods are employed. Each method should rely on a different chemical or physical property of the molecule, ensuring that what one technique might miss, another will detect.

Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis to build a comprehensive purity profile.

Diagram: Orthogonal Workflow for Purity Assessment

cluster_sample Synthesized Material cluster_analysis Purity Analysis Core cluster_output Final Purity Report Sample Crude/Purified this compound HPLC HPLC-UV (Primary Assay & Impurity Profile) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC NMR qNMR (Absolute Purity vs. Standard) Sample->NMR MS LC-MS / GC-MS (Impurity ID) Sample->MS DSC DSC (Absolute Purity - Thermal) Sample->DSC Report Comprehensive Purity Value & Impurity Characterization HPLC->Report GC->Report NMR->Report MS->Report DSC->Report

Caption: Integrated workflow using orthogonal analytical techniques.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the target compound from its impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for purity assessment. An area percent calculation from an HPLC chromatogram provides the purity relative to other UV-active, non-volatile components.

    • Causality: We select a reverse-phase C18 column because it effectively separates moderately polar to nonpolar aromatic compounds. A gradient elution from water/acetonitrile is chosen to ensure that both early-eluting polar impurities (like residual acids) and late-eluting nonpolar impurities (like condensation products) are resolved and detected within a reasonable runtime. UV detection at multiple wavelengths (e.g., 254 nm and the compound's λmax) is critical to ensure no chromophoric impurities are missed.

  • Gas Chromatography (GC): This technique is specifically tailored for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents.[7]

    • Causality: Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix. A Flame Ionization Detector (FID) is the detector of choice due to its excellent sensitivity to nearly all carbon-containing compounds, making it ideal for quantifying a wide range of potential solvent impurities.[7]

Spectroscopic & Spectrometric Methods: Structure and Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While crucial for structural elucidation, ¹H NMR is also a powerful primary method for quantitative analysis (qNMR).

    • Causality: Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei, regardless of the molecule's structure. By integrating the signals of the target compound against a certified internal standard of known purity and weight, one can calculate a highly accurate, absolute purity value. This method is "blind" to response factors (like UV absorbance in HPLC), making it an excellent orthogonal check.[8]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is the definitive tool for impurity identification.

    • Causality: While HPLC-UV can tell you that an impurity exists and at what relative level, LC-MS provides the molecular weight of that impurity. This information is invaluable for proposing a structure, especially when cross-referenced with the list of potential impurities derived from the synthetic route.

Thermal Analysis: A Fundamental Purity Check
  • Differential Scanning Calorimetry (DSC): This technique measures purity based on the colligative property of melting point depression.[]

    • Causality: According to the van't Hoff equation, impurities lower and broaden the melting point of a crystalline solid. DSC precisely measures the heat flow into the sample as it melts, generating a thermogram. The shape of this melting endotherm can be used to calculate the mole fraction of impurities, providing an absolute purity value that is completely independent of chromatographic or spectroscopic properties.[]

Comparative Guide to Purity Assessment Techniques

Table 2: Objective Comparison of Core Purity Analysis Methods

TechniquePrimary PurposePrincipleQuantitationProsCons
HPLC-UV Relative purity, impurity profilingDifferential partitioning and UV absorbanceRelativeHigh resolution, high sensitivity, well-establishedRequires chromophore, response factors vary, non-absolute
Headspace GC-FID Residual solvent analysisVolatility and flame ionizationAbsoluteExcellent for volatiles, highly sensitive, uniform response for hydrocarbonsNot suitable for non-volatile compounds
¹H-qNMR Absolute purity assay, structural confirmationNuclear spin in a magnetic fieldAbsolutePrimary method, no response factor issues, structurally informativeLower sensitivity than HPLC, requires expensive equipment and standards
LC-MS Impurity identificationPartitioning and mass-to-charge ratioSemi-Quant.Provides molecular weight, definitive identificationResponse factors can be highly variable, complex instrumentation
DSC Absolute purity of crystalline solidsMelting point depressionAbsoluteIndependent of chemical structure, no standards neededRequires crystalline, thermally stable solid; purity must be >98% for accuracy[]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checks to ensure data integrity.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210-400 nm. Monitor at 254 nm and the compound's λmax.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock. Dilute 100-fold for analysis (final concentration ~10 µg/mL).

  • Injection Volume: 5 µL.

  • Trustworthiness Check: Perform a blank injection (solvent) to check for system peaks. Analyze a sensitivity solution (e.g., 0.05% of the main peak area) to confirm the limit of quantitation (LOQ). The total area of all impurity peaks relative to the total peak area gives the area percent purity.

Protocol 2: ¹H-qNMR for Absolute Purity Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Anhydride or another certified reference material with sharp singlets in a clean region of the spectrum. Must be non-reactive with the sample.

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Acquire a standard proton spectrum.

    • Causality Check: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and the standard. This is critical for accurate integration and quantitation. A typical starting value is 30 seconds.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton).

    • Integrate a signal from the internal standard.

  • Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Protocol 3: Purification by Flash Column Chromatography

For batches that do not meet the desired purity specifications, flash chromatography is an effective purification method.[10]

  • System: Automated flash chromatography system or manual glass column.

  • Stationary Phase: Silica gel, 40-63 µm.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for best resolution.

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes.

    • Causality: A gradient is superior to an isocratic elution for separating compounds with different polarities. Start with a low polarity mixture (e.g., 5% Ethyl Acetate) to elute nonpolar impurities, then gradually increase the polarity (e.g., to 30-40% Ethyl Acetate) to elute the product, leaving more polar impurities on the column.

  • Fraction Collection: Collect fractions based on UV detection or TLC analysis.

  • Analysis: Combine pure fractions (as determined by HPLC or TLC), and remove the solvent under reduced pressure.

  • Validation: Re-analyze the purified material using the HPLC and NMR methods described above to confirm the final purity.

Conclusion: A Commitment to Scientific Integrity

Assessing the purity of a novel compound like this compound is not a mere checkbox exercise; it is the foundation upon which reliable and reproducible scientific research is built. By adopting an orthogonal analytical strategy, researchers can move beyond simple percentages to a deeper understanding of their material's composition. This guide provides the framework—marrying chromatographic separation, spectroscopic identification, and fundamental thermal properties—to ensure that the material you carry forward into your research is of the highest, verifiable quality. This commitment to analytical rigor is the ultimate safeguard for the integrity of your data and the success of your development program.

References

  • Source: Google Patents (WO2001028997A2)
  • Title: Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI URL: [Link]

  • Title: Synthesis of pyrrole-2-aldehyde Source: PrepChem.com URL: [Link]

  • Source: Google Patents (US5502213A)
  • Source: Google Patents (US4925642A)
  • Title: Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent Technologies URL: [Link]

  • Title: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Source: PrepChem.com URL: [Link]

  • Title: Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor... Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Synthesis and molecular modeling studies of novel pyrrole analogs as antimycobacterial agents Source: ResearchGate URL: [Link]

  • Source: Google Patents (EP0334188A2)
  • Title: Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides... Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Pyrrole-2-carboxaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: A review on synthesis and characterization of impurities of drugs Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile Source: Lead Sciences URL: [Link]

  • Title: 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile Source: MySkinRecipes URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparative analysis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone in the design of novel therapeutics.[1] The strategic placement of functional groups on this heterocyclic core can significantly influence biological activity. This document provides a deep dive into the synthesis, characterization, and a comparative evaluation of this compound against relevant chemical analogs. While direct and complete experimental data for the title compound is not extensively available in peer-reviewed literature, this guide constructs a robust framework for its evaluation based on established synthetic methodologies and spectroscopic principles, drawing comparisons with well-characterized isomers and derivatives.

Introduction: The Significance of Substituted Pyrroles

Pyrrole derivatives are a class of nitrogen-containing heterocyclic compounds that are of immense interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a benzonitrile moiety to the pyrrole ring, as in this compound, presents a molecule with potential applications as an intermediate in the synthesis of more complex bioactive molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the formyl group is a versatile handle for various chemical transformations.[3][4] The position of the cyano group on the phenyl ring is critical and can significantly impact the molecule's electronic properties, conformation, and ultimately its biological target interactions.

Proposed Synthesis of this compound

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible and efficient two-step synthetic route can be proposed. This involves an initial Paal-Knorr synthesis to construct the N-substituted pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C2 position of the pyrrole ring.

Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[5][6] In this proposed synthesis, 4-aminobenzonitrile reacts with 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1.18 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the 4-aminobenzonitrile is completely dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-(1H-pyrrol-1-yl)benzonitrile.

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzonitrile

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-substituted pyrroles.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1.68 g, 10 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic_Pathway 4-Aminobenzonitrile 4-Aminobenzonitrile Intermediate_1 4-(1H-pyrrol-1-yl)benzonitrile 4-Aminobenzonitrile->Intermediate_1 Paal-Knorr Synthesis 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Final_Product Characterization_Workflow Synthesis Synthesized Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS HPLC HPLC/LC-MS Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Sources

benchmarking the synthetic efficiency of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficiency of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Introduction

The N-aryl-2-formylpyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The title compound, this compound, combines the reactive aldehyde functionality, essential for building complex molecular architectures, with the N-arylpyrrole core. This guide provides a detailed benchmark of the primary synthetic routes to this molecule, offering a comparative analysis of their efficiency, scalability, and underlying chemical principles. We aim to equip researchers, particularly those in drug development, with the practical and theoretical knowledge to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Charting the Synthetic Course

To rationally compare synthetic strategies, we begin with a retrosynthetic analysis. The target molecule can be disconnected in several ways, revealing two primary pathways that hinge on the sequence of pyrrole ring formation and C2-position formylation.

G cluster_strategy1 Strategy A: Late-Stage Formylation target This compound (Target Molecule) reagent_A Formylating Agent (e.g., Vilsmeier Reagent) target->reagent_A C-H Formylation intermediate_A 4-(1H-pyrrol-1-yl)benzonitrile start_B1 4-Aminobenzonitrile intermediate_A->start_B1 [2] Paal-Knorr / Clauson-Kaas start_B2 1,4-Dicarbonyl Precursor (e.g., 2,5-Dimethoxytetrahydrofuran) intermediate_A->start_B2 reagent_A->intermediate_A [1] G cluster_step1 Step 1: Paal-Knorr / Clauson-Kaas Reaction cluster_step2 Step 2: Vilsmeier-Haack Formylation start_amine 4-Aminobenzonitrile intermediate 4-(1H-pyrrol-1-yl)benzonitrile start_amine->intermediate Glacial Acetic Acid Reflux start_dicarbonyl 2,5-Dimethoxytetrahydrofuran product Target Product intermediate->product Electrophilic Aromatic Substitution reagent_vh Vilsmeier Reagent (POCl₃, DMF)

Caption: Workflow for the primary synthetic route.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile via Clauson-Kaas Reaction

The Clauson-Kaas reaction, a variant of the Paal-Knorr synthesis, is an exceptionally efficient method for preparing N-substituted pyrroles. [1][2]It utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde.

Causality of Experimental Choices:

  • Reactants: 4-aminobenzonitrile is the nitrogen source, directly incorporating the desired benzonitrile moiety. 2,5-dimethoxytetrahydrofuran, upon acid catalysis, hydrolyzes in situ to form the required 1,4-dicarbonyl compound.

  • Catalyst/Solvent: Glacial acetic acid serves as both the solvent and the acid catalyst required to promote the hydrolysis of the furan derivative and the subsequent condensation and cyclization steps. [3]* Conditions: Refluxing conditions provide the necessary activation energy for the multiple dehydration steps involved in forming the aromatic pyrrole ring.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzonitrile (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 0.3 M concentration).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC for the consumption of the starting amine.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • The product, 4-(1H-pyrrol-1-yl)benzonitrile, typically precipitates as a solid. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzonitrile

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds. [4][5][6]The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for the C2 position. [7] Mechanism and Rationale: The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [5][7]This iminium ion is a weak electrophile that readily attacks the electron-rich C2 position of the pyrrole ring. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde.

G cluster_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrrole 4-(1H-pyrrol-1-yl)benzonitrile Iminium_Adduct Iminium Salt Intermediate Pyrrole->Iminium_Adduct Attack at C2 Product Final Aldehyde Product Iminium_Adduct->Product Workup Aqueous Workup (e.g., NaOAc solution) Workup->Product

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol:

  • In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 - 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 4-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in DMF dropwise to the cold reagent mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice containing sodium acetate (5-6 eq) to neutralize the acid and facilitate hydrolysis.

  • Stir the resulting suspension for 30-60 minutes. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate eluent). [5]

Alternative Synthetic Pathway: Knorr-Type Synthesis and Reductive Desulfurization

An alternative, albeit more circuitous, route involves building a pyrrole with a precursor functional group at the C2 position that can be converted to an aldehyde. A notable example is the synthesis of a 2-thionoester pyrrole, followed by reduction. [8][9] Step 1: Modified Knorr Synthesis of a 2-Thionoester Pyrrole This approach adapts the classic Knorr pyrrole synthesis. Instead of using a standard β-ketoester, a β-ketothionoester is employed, leading directly to a 2-thionoester pyrrole. While this avoids the need for a separate formylation step, the synthesis of the required starting materials can be more complex. [8] Step 2: Reductive Desulfurization to 2-Formyl Pyrrole The key advantage of this route is the one-step conversion of the 2-thionoester to the 2-formyl group. This is typically achieved using Raney® Nickel, which promotes the reduction of the thionoester moiety directly to an aldehyde. [8][9][10]This method circumvents the often harsh conditions of Vilsmeier-Haack or multi-step oxidation/reduction sequences from a 2-carboxylate ester. [8] Evaluation: While innovative, this pathway is generally less efficient for the specific target molecule compared to the primary route. The multi-step nature of preparing the necessary precursors and the use of large excesses of Raney® Nickel can diminish its overall appeal in terms of atom economy and cost. However, it presents a valuable alternative when substrates are incompatible with Vilsmeier-Haack conditions.

Comparative Benchmarking

The synthetic efficiency of a route is a multifactorial assessment. Here, we compare the primary pathway against the conceptual alternative.

MetricPrimary Route (Paal-Knorr + Vilsmeier-Haack)Alternative Route (Knorr-type + Reduction)Justification & Expert Insights
Overall Yield High (Typically 70-85%) Moderate (Typically 30-50%)The primary route consists of two high-yielding, robust reactions. The alternative often suffers from lower yields in the initial Knorr-type condensation. [8]
Number of Steps 22 (post-precursor synthesis)While seemingly equivalent, the starting materials for the primary route (4-aminobenzonitrile, 2,5-dimethoxytetrahydrofuran) are more readily available.
Reagent Safety & Cost Moderate ConcernModerate ConcernPOCl₃ is corrosive and water-reactive. Raney® Nickel is pyrophoric and requires careful handling. Commercially, the reagents for the primary route are generally more cost-effective.
Scalability ExcellentGoodThe Paal-Knorr and Vilsmeier-Haack reactions are well-documented and widely used in industrial settings. Homogeneous reactions are often easier to scale than those involving heterogeneous reagents like Raney® Nickel.
Substrate Scope BroadModerateThe Vilsmeier-Haack reaction is sensitive to other electron-rich functional groups, which may undergo competing formylation. The reductive desulfurization is generally more chemoselective for the thionoester.
Green Chemistry ModeratePoor to ModerateBoth routes involve stoichiometric reagents and solvent use. The primary route's higher overall yield and atom economy make it comparatively "greener." Modern variations of the Paal-Knorr synthesis focus on using greener catalysts and solvents like water. [1][11]

Conclusion and Recommendation

For the synthesis of this compound, the two-step sequence of a Clauson-Kaas reaction followed by a Vilsmeier-Haack formylation stands as the demonstrably superior method in terms of yield, efficiency, cost, and scalability. This pathway leverages two classic, high-yielding name reactions that are robust and well-understood. While alternative methods like the reductive desulfurization of 2-thionoester pyrroles offer clever chemical solutions and may be advantageous for specific, sensitive substrates, they do not compete with the overall synthetic efficiency of the primary route for this target molecule. For researchers in drug development and process chemistry, mastering the Paal-Knorr/Vilsmeier-Haack sequence provides a reliable and powerful tool for accessing this critical class of heterocyclic aldehydes.

References

  • Banu, S. A., & Kumar, S. (2020). Recent Advancements in Pyrrole Synthesis. PMC, PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrrole Derivatives: Mechanism. (n.d.). IJPREMS. [Link]

  • G, S., P, A., & K, R. (2016). Recent Advances in the Synthesis of Pyrroles. SciSpace. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Ryan, S. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC, NIH. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

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A Comparative Guide to the Synthesis and Biological Activity of Substituted Pyrrole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of various analogs of substituted pyrroles, with a focus on their synthesis, structure-activity relationships (SAR), and performance as inhibitors of key biological targets. While direct peer-reviewed literature on 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile analogs is limited, this guide will draw upon the broader landscape of pyrrole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. We will explore different classes of pyrrole-based compounds that have shown promise as enzyme inhibitors and anticancer agents, offering a comprehensive overview of their potential in therapeutic applications.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle of pyrrole is a fundamental structural motif in a vast number of biologically active molecules. Its derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has made it a "privileged scaffold" in drug design, serving as a template for the development of novel therapeutic agents.

Comparative Analysis of Biologically Active Pyrrole Analogs

The following sections provide a comparative overview of different classes of pyrrole analogs, highlighting their therapeutic targets and inhibitory potencies.

Pyrrole Analogs as Cholinesterase Inhibitors

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[4] Several studies have explored pyrrole derivatives as cholinesterase inhibitors. For instance, a series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE.[4]

CompoundTargetIC50 (µM)[4]
3o BChE5.37 ± 0.45
3p BChE1.71 ± 0.087
3s BChE2.54 ± 0.18

These compounds demonstrated good and selective inhibition of BChE, with IC50 values in the low micromolar range, comparable to the positive control, donepezil.[4] The structure-activity relationship studies revealed that the 1,3-diaryl-pyrrole skeleton is a promising lead structure for the development of selective BChE inhibitors.[4]

Pyrrole Analogs as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] Dihydro-pyrrol-2-one compounds featuring dual sulfonamide groups have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms.[5]

CompoundTargetKᵢ (nM)[5]
5 (with two CF₃ groups)hCA IX4.4
14 (with hydroxyl groups)hCA IXLow nanomolar
15 (with hydroxyl groups)hCA IXLow nanomolar
Furan-ring analog hCA XII5.9
19 (with bulky moiety)hCA XIIPotent and selective

The studies highlighted that substituents on the pyrrol-2-one ring significantly influence the inhibitory potency and selectivity against different hCA isoforms.[5] For example, the replacement of a phenyl ring with a furan ring resulted in the most potent inhibitor against hCA XII.[5]

Pyrrole Analogs as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that has emerged as a promising target for cancer therapy. A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were identified as reversible inhibitors of LSD1.[7]

CompoundKd (nM)[7]Biochemical IC50 (nM)[7]
21g 2257

The most active compound, 21g, demonstrated a high binding affinity and potent biochemical inhibition of LSD1.[7] Importantly, this compound also showed improved selectivity over the hERG ion channel compared to a known inhibitor, GSK-690, and no activity against the related enzymes MAO-A and B.[7]

Experimental Protocols: A Representative Synthesis

The synthesis of diverse pyrrole analogs is crucial for exploring their therapeutic potential. Below is a representative experimental protocol for the synthesis of N-substituted pyrrole derivatives, adapted from the literature.[8]

General Procedure for the Synthesis of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids
  • Starting Material Preparation: Synthesize 2-(2-oxo-2-arylethyl)malononitriles as the key starting material.

  • Cyclization Reaction: A mixture of the starting malononitrile derivative (1 mmol) and thioglycolic acid (1 mmol) in ethanol (20 mL) containing a catalytic amount of piperidine is refluxed for 6-8 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

G cluster_synthesis General Synthetic Pathway for Pyrrole Analogs Start Starting Materials (e.g., malononitrile derivatives, thioglycolic acid) Reaction Cyclization Reaction (Reflux in Ethanol with Catalyst) Start->Reaction Step 1 Workup Work-up (Precipitation and Filtration) Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Product Final Pyrrole Analog Purification->Product Step 4

Caption: A generalized workflow for the synthesis of substituted pyrrole analogs.

Signaling Pathway Inhibition by Pyrrole Analogs

Pyrrole derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, certain pyrrole compounds act as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]

G cluster_pathway Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl GSK3b GSK3β Dvl->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., MYC, Fgf20) TCF_LEF->Target_Genes Pyrrole_Inhibitor Pyrrole Analog Inhibitor Pyrrole_Inhibitor->TCF_LEF inhibits

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a pyrrole analog.

Future Perspectives

The diverse biological activities of pyrrole derivatives underscore their immense potential in drug discovery. Future research in this area will likely focus on:

  • Scaffold Hopping and Diversification: Exploring novel synthetic methodologies to generate structurally diverse pyrrole libraries for high-throughput screening.

  • Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design potent and selective inhibitors against specific biological targets.

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple targets, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

  • Pharmacokinetic Optimization: Improving the drug-like properties of promising pyrrole leads, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Al-Sanea, M. M., et al. (2023). Novel indenopyrrol-4-one derivatives as potent BRDT inhibitors: synthesis, molecular docking, drug-likeness, ADMET, and DFT studies. Journal of the Iranian Chemical Society, 20(8), 2267-2281.
  • O'Brien-Nicholson, C., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • El-Metwaly, N. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 6(42), 28249-28260.
  • MySkinRecipes. (n.d.). 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile. Retrieved from [Link]

  • Gora, A., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(19), 6296.
  • MySkinRecipes. (n.d.). 4-Formyl-1H-pyrrole-2-carboxylicacid. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062061.
  • Ghiță, C. E., et al. (2023). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry, 66(22), 15309-15328.
  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4668-4673.
  • Suman, S., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2966-2977.
  • Joshi, S. D., et al. (2017). Synthesis and molecular modeling studies of novel pyrrole analogs as antimycobacterial agents. Journal of the Serbian Chemical Society, 82(10), 1131-1147.
  • Lindsey, J. S. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Singh, S., & Kumar, R. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5231-5236.
  • Schenk, G., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 113-124.
  • Angapelly, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(15), 10474-10493.

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Safety Operating Guide

Navigating the Disposal of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a compound featuring a unique combination of a benzonitrile, a pyrrole, and an aldehyde functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative assessment of the known hazards associated with its constituent chemical moieties, ensuring a high margin of safety.

Hazard Assessment: A Triad of Concerns

A thorough understanding of the potential hazards is the bedrock of safe chemical handling and disposal. The molecular architecture of this compound suggests a triad of primary hazards derived from its functional groups: the benzonitrile, the pyrrole ring, and the formyl (aldehyde) group.

Table 1: Summary of Potential Hazards

Functional GroupAssociated HazardsCausality
Benzonitrile Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] Cyanide Release: Can release highly toxic hydrogen cyanide gas upon contact with acids.[5][6][7][8] Environmental Hazard: Harmful to aquatic life.[1][2]The nitrile group (-C≡N) is a known toxicophore. In acidic conditions, it can be hydrolyzed to release cyanide ions, which are potent inhibitors of cellular respiration.
Pyrrole Irritation: Can cause skin, eye, and respiratory irritation.[9][10][11] Organ Toxicity: Potential for long-term effects on organs with repeated or prolonged exposure.[9]Heterocyclic aromatic compounds like pyrrole can be reactive and may cause local irritation upon contact. Systemic effects can occur following significant exposure.
Aldehyde Irritation & Sensitization: Can cause irritation to the eyes, skin, and respiratory tract.[9][10] May act as a skin sensitizer. Toxicity: Aldehydes are a class of reactive compounds with varying degrees of toxicity.[12]The electrophilic nature of the aldehyde carbonyl group makes it reactive with biological nucleophiles, such as proteins and DNA, leading to irritation and potential toxicity.

Due to this combination of hazards, this compound must be treated as a hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[5][8] Nitrile provides good resistance to a range of chemicals, and the double layer offers additional protection in case of a tear or puncture.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6][7][8]

Spill Management: A Rapid and Measured Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Restrict Access: Prevent entry into the affected area.

  • Consult the SDS (or this guide): If a spill kit is to be used, ensure it is appropriate for nitrile and aldehyde-containing compounds.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill.

    • For small solid spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.

    • For small liquid spills (if the compound is in solution), absorb with a chemical absorbent pad.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination are also considered hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water for at least 15 minutes.[5][8] For eye contact, flush with an eyewash station for at least 15 minutes.[5][8]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream, segregated from other waste types to prevent dangerous reactions.

Step 1: Waste Segregation

Crucially, do not mix this waste with acidic waste streams. The potential for the release of hydrogen cyanide gas is a significant and life-threatening hazard.[5][6][7][8]

  • Solid Waste: Collect all solid forms of the compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

Step 2: Container Management

Proper container selection and labeling are mandated by regulatory bodies like the EPA and OSHA.[13]

  • Choose the Right Container:

    • Use a container made of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquids, use a labeled, sealable container, also typically HDPE.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste ".

    • The full chemical name, "This compound ", must be written out. Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste, including any solvents and their approximate percentages.

    • Indicate the primary hazards: "Toxic" and "Irritant" .

    • Include the date when the first waste was added to the container.

Step 3: Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container closed at all times, except when adding waste.

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

  • Ensure the container is segregated from incompatible materials, especially acids.

Step 4: Disposal Request and Pickup
  • Once the waste container is full, or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a tag attached to the container.

  • Do not pour this chemical down the drain under any circumstances.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal Start Generation of Waste AssessHazards Assess Hazards (Toxic, Irritant, Potential for HCN) Start->AssessHazards WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) AssessHazards->WearPPE Segregate Segregate Waste (Solid vs. Liquid) WearPPE->Segregate SolidWaste Solid Waste Container (Contaminated materials, neat compound) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container (Solutions) Segregate->LiquidWaste Liquid LabelContainer Label Container Correctly ('Hazardous Waste', Full Name, Hazards) SolidWaste->LabelContainer LiquidWaste->LabelContainer NoAcids CRITICAL: Keep Away From Acids! LabelContainer->NoAcids StoreSAA Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) LabelContainer->StoreSAA RequestPickup Request EHS Pickup StoreSAA->RequestPickup EHS_Disposal Proper Disposal by EHS RequestPickup->EHS_Disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like this compound, where specific hazard data may be limited, a conservative approach based on the known risks of its constituent functional groups is paramount. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to meticulous waste segregation and proper container management—researchers can ensure they are not only advancing science but are also upholding their commitment to a safe and sustainable research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and regulatory requirements.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University. [Link]

  • Columbia University. (2013). Cyanide Safe Use Guidelines. Retrieved from Columbia Research. [Link]

  • University College London. (2021). Cyanide Compounds. Retrieved from UCL Safety Services. [Link]

  • Louisiana State University Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds. Retrieved from LSUHSC. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from Harvard University. [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet for 4-FORMYL-1-METHYL-1H-PYRROLE-2-CARBONITRILE. Retrieved from AFG Bioscience. [Link]

  • Loba Chemie. (n.d.). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • American Chemical Society. (2018). Benzonitrile. Retrieved from ACS. [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from NJ.gov. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzonitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie. [Link]

  • T3DB. (2009). Benzonitrile (T3D1691). Retrieved from T3DB. [Link]

  • Pipzine Chemicals. (n.d.). Pyrrole-2-aldehyde. Retrieved from Pipzine Chemicals. [Link]

  • IRIS. (2022). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. Retrieved from IRIS. [Link]

  • Nagasawa, H. T., et al. (2020). Sequestration and Elimination of Toxic Aldehydes. Chemical Research in Toxicology, 33(3), 764-768. [Link]

  • MySkinRecipes. (n.d.). 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile. Retrieved from MySkinRecipes. [Link]

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  • ResearchGate. (n.d.). Green chemistry for sustainable waste management. Retrieved from ResearchGate. [Link]

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  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from The Good Scents Company. [Link]

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  • ResearchGate. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from Boston University Environmental Health & Safety. [Link]

  • CSIRO Publishing. (n.d.). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. Retrieved from CSIRO Publishing. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value that extends beyond the product itself. The following procedural guidance is designed to directly answer your operational questions, ensuring the highest standards of safety and scientific integrity in your research.

Guiding Principle: A Proactive Stance on Safety

This compound should be treated as a hazardous substance, with precautions taken to avoid all routes of exposure—inhalation, ingestion, and skin or eye contact. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) which includes criteria for the use of personal protective equipment (PPE).[1][2] This guide serves as a specialized supplement to your institution's CHP.

Hazard Assessment: Understanding the Risks

The potential hazards of this compound are inferred from structurally related compounds. A summary of these potential hazards is presented in the table below.

Hazard CategoryPotential RiskRationale based on Structural AnalogsSource
Acute Oral Toxicity Toxic or harmful if swallowed.Pyrrole is classified as toxic if swallowed, with animal data suggesting that ingestion of less than 40 grams could be fatal or cause serious health damage.[3] 4-Formylbenzonitrile is categorized as harmful if swallowed.[4][3][4]
Acute Dermal Toxicity Toxic or harmful in contact with skin.4-Formylbenzonitrile is considered toxic in contact with skin.[4] Similar benzonitrile derivatives are also noted as harmful in contact with skin.[5][4][5]
Skin Corrosion/Irritation Causes skin irritation.4-Formylbenzonitrile is known to cause skin irritation.[4][4]
Serious Eye Damage/Irritation Risk of serious eye damage or causes serious eye irritation.Pyrrole presents a risk of serious damage to the eyes.[3] 4-Formylbenzonitrile is known to cause serious eye irritation.[4] Contact with eyes should be avoided as it can be corrosive and may lead to severe damage.[6][3][4][6]
Acute Inhalation Toxicity Harmful if inhaled; may cause respiratory irritation.Pyrrole is harmful by inhalation.[3] 4-Formylbenzonitrile is harmful if inhaled and may cause respiratory irritation.[4][3][4]
Flammability Flammable.Pyrrole is a flammable liquid.[3][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][3][6]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. PPE is the last line of defense against chemical exposure.

  • Chemical Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[4][6] This is crucial to minimize the inhalation of any dust or vapors. As a general rule, a fume hood should be used when working with any volatile substance with a Threshold Limit Value (TLV) of less than 50 ppm.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE) Protocol

A hazard assessment of your specific laboratory operations is essential to determine the necessary PPE.[8][9] The following protocols are based on the anticipated hazards and represent a minimum standard for handling this compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for your specific task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment & Task Evaluation cluster_1 PPE Selection Start Start: New Task with Compound AssessTask Assess Task: - Scale (mg, g, kg) - Physical Form (solid, liquid) - Potential for aerosol/dust generation? Start->AssessTask AssessVentilation Is work performed in a certified chemical fume hood? AssessTask->AssessVentilation AssessSplash High potential for splash or aerosol? MinPPE Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessSplash->MinPPE No EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron AssessSplash->EnhancedPPE Yes AssessVentilation->AssessSplash Yes NoWork STOP WORK Consult EHS AssessVentilation->NoWork No

Caption: PPE Selection Workflow Diagram.

Step-by-Step Protocol for Routine Handling

This protocol applies to standard laboratory procedures such as weighing, solution preparation, and use in a reaction.

  • Body Protection:

    • Action: Don a clean, flame-resistant laboratory coat.[10] Ensure it is fully buttoned.

    • Causality: A lab coat provides a critical barrier against accidental splashes and spills, protecting your skin and personal clothing from contamination.[10] Flame resistance is a necessary precaution given the flammability of the pyrrole moiety.[3]

  • Eye and Face Protection:

    • Action: Wear chemical splash goggles that meet ANSI Z87.1 standards.

    • Causality: Due to the high risk of serious eye damage, standard safety glasses are insufficient.[3][4] Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, dust, and vapors.[10] For larger-scale operations (>5g) or tasks with a high splash potential, a face shield should be worn in addition to goggles.[10]

  • Hand Protection:

    • Action: Wear nitrile gloves.[11] For extended operations, consider wearing two pairs (double-gloving).

    • Causality: Nitrile gloves offer good resistance to a range of chemicals, including solvents, acids, and bases.[11] They are preferable to latex, which provides little chemical protection.[11] Before each use, visually inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.

  • Footwear:

    • Action: Always wear closed-toe shoes.

    • Causality: This is a fundamental laboratory safety rule to protect your feet from spills and dropped objects.[10]

Protocol for Emergency Situations (e.g., Spills)
  • Evacuate and Alert: Alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Assess the Situation: Only attempt to clean a spill if you are trained and equipped to do so.

  • Enhanced PPE: For spill cleanup, upgrade your PPE. This should include:

    • Double nitrile gloves.

    • Chemical splash goggles and a face shield.

    • A chemical-resistant apron over your lab coat.

    • If the spill is large or ventilation is poor, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[1] A written respiratory protection program is required for respirator use.[12]

  • Cleanup: Use an inert absorbent material to contain the spill.[6] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

PPE Disposal
  • Gloves: After handling the chemical, remove gloves without touching the outer surface with your bare hands. Dispose of them in a designated hazardous waste container. Never wear gloves outside of the laboratory.

  • Lab Coats: If a lab coat becomes contaminated, it must be professionally laundered by a service familiar with laboratory hazards. Do not take contaminated lab coats home.

Chemical Waste Disposal
  • Waste Stream: All waste containing this compound, including contaminated absorbent materials, must be disposed of as hazardous chemical waste.

  • Labeling and Storage: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards. Store the waste container in a designated satellite accumulation area.

  • Nitrile Hazard: Given the nitrile functional group, it is crucial to note that some nitriles can release cyanide under certain conditions.[13] Therefore, this waste should be handled and disposed of with care, following all institutional and local regulations for cyanide-containing or potentially cyanide-releasing waste streams.[13] Do not mix this waste with strong acids or bases.

First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the container label.[4][6]

References

  • National Institutes of Health (NIH). (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • National Center for Biotechnology Information (NCBI) - National Institutes of Health (NIH). (n.d.). OSHA Laboratory Standard. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Vanderbilt University - Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. [Link]

  • Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • ResearchGate. (2012, September 4). Solvent-free and atom efficient conversion of aldehydes into nitriles. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.